molecular formula C19H18O8 B1205023 Pebrellin CAS No. 13509-93-8

Pebrellin

Katalognummer: B1205023
CAS-Nummer: 13509-93-8
Molekulargewicht: 374.3 g/mol
InChI-Schlüssel: AREVFHPDZQHBHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pebrellin is a member of flavonoids and an ether.
This compound has been reported in Scutellaria ramosissima, Mentha suaveolens, and other organisms with data available.
isolated from Mentha spicata

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,6-dihydroxy-7,8-dimethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-23-11-6-5-9(7-13(11)24-2)12-8-10(20)14-15(21)16(22)18(25-3)19(26-4)17(14)27-12/h5-8,21-22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREVFHPDZQHBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318607
Record name Pebrellin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13509-93-8
Record name Pebrellin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13509-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pebrellin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013509938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pebrellin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEBRELLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2DA7VX3F3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pebrellin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Pebrellin: An In-depth Technical Guide on Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

Pebrellin, a naturally occurring 8-o-methylated flavonoid, has garnered interest within the scientific community for its potential biological activities. As a member of the flavonoid class of polyphenolic secondary metabolites, this compound is found in a variety of plant species, particularly within the Lamiaceae family. This technical guide provides a detailed overview of the known natural sources of this compound, methodologies for its extraction and purification, and a discussion of its potential, though currently unelucidated, role in cellular signaling.

Natural Sources of this compound

This compound has been identified in several species of the Mentha (mint) and Origanum genera. While the presence of this compound is confirmed, a significant gap exists in the scientific literature regarding its quantitative concentration in these plant sources. Further research is required to determine the precise yield of this compound from these natural reservoirs.

Table 1: Natural Sources of this compound

Plant SpeciesCommon NameFamilyPlant Part(s) Containing this compound
Mentha x piperitaPeppermintLamiaceaeLeaves
Mentha spicataSpearmintLamiaceaeLeaves
Origanum onitesPot MarjoramLamiaceaeAerial parts

Extraction and Purification of this compound

Currently, no specific, validated protocols for the extraction and purification of this compound have been published. However, based on the established methodologies for the isolation of flavonoids and other polyphenolic compounds from plant matrices, a general experimental workflow can be proposed. It is crucial to note that the following protocols are generalized and would require optimization for the specific isolation of this compound.

General Experimental Workflow for Flavonoid Extraction

The extraction of flavonoids from plant material typically involves the disruption of plant cells to release their contents, followed by the use of solvents to dissolve the target compounds. Subsequent purification steps are then necessary to isolate the compound of interest from the complex mixture of phytochemicals.

Caption: A generalized workflow for the extraction and purification of flavonoids from plant material.

Key Experimental Protocols

1. Sample Preparation:

  • Objective: To increase the surface area of the plant material to enhance extraction efficiency.

  • Methodology:

    • Obtain fresh or dried aerial parts of Mentha x piperita, Mentha spicata, or Origanum onites.

    • If fresh, air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

    • Store the powdered material in an airtight container in a cool, dark place until extraction.

2. Solvent Extraction:

  • Objective: To selectively dissolve this compound and other flavonoids from the plant matrix.

  • Methodology (Soxhlet Extraction):

    • Place a known quantity of the powdered plant material (e.g., 50 g) into a cellulose thimble.

    • Insert the thimble into a Soxhlet extractor.

    • Fill a round-bottom flask with an appropriate solvent (e.g., 80% methanol or ethanol). The choice of solvent is critical and may require optimization.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for a sufficient duration (e.g., 6-8 hours), or until the solvent in the siphon tube runs clear.

    • After extraction, cool the apparatus and collect the crude extract from the round-bottom flask.

3. Purification:

  • Objective: To isolate this compound from other co-extracted compounds.

  • Methodology (Column Chromatography):

    • Concentrate the crude extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

    • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass chromatography column.

    • Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

    • Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

    • Pool the fractions containing the compound of interest (as determined by TLC) and evaporate the solvent.

    • Further purification may be achieved using preparative High-Performance Liquid Chromatography (HPLC).

4. Analytical Characterization:

  • Objective: To confirm the identity and purity of the isolated this compound.

  • Methodology:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compound.

Signaling Pathways

To date, there is no scientific literature that directly investigates the interaction of this compound with specific cellular signaling pathways. The biological activity and mechanism of action of this compound remain to be elucidated.

However, flavonoids as a class are known to interact with various signaling cascades within the cell. It is plausible that this compound, as a methylated flavonoid, may exhibit similar activities. Further research is necessary to explore the potential effects of this compound on pathways such as those involved in inflammation, oxidative stress, and cell proliferation.

Pebrellin: A Technical Guide to Its Chemical Properties and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pebrellin (CAS No. 13509-93-8) is a naturally occurring 8-O-methylated flavonoid found in various plants, including those of the Mentha genus (peppermint, spearmint) and Origanum onites (pot marjoram).[1][2][3] Despite its well-defined chemical structure, specific in-depth biological studies on this compound are notably scarce in publicly available scientific literature.[4] This technical guide consolidates the known chemical and physical properties of this compound and extrapolates its potential biological activities and mechanisms of action based on the broader understanding of its chemical class, the 8-O-methylated flavonoids. This document aims to provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound, offering a framework for future investigation.

Chemical Structure and Properties

This compound, with the IUPAC name 2-(3,4-dimethoxyphenyl)-5,6-dihydroxy-7,8-dimethoxy-4H-chromen-4-one, possesses the chemical formula C₁₉H₁₈O₈.[1] It belongs to the flavone subclass of flavonoids, characterized by a C6-C3-C6 backbone. The structure of this compound features a chromen-4-one core with a dimethoxyphenyl group attached at the 2-position and a combination of hydroxyl and methoxy groups on the A-ring.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic properties of this compound is presented in Table 1. This data is essential for its identification, purification, and in the design of experimental protocols.

PropertyValueSource
IUPAC Name 2-(3,4-dimethoxyphenyl)-5,6-dihydroxy-7,8-dimethoxy-4H-chromen-4-one[1]
CAS Number 13509-93-8[1]
Chemical Formula C₁₉H₁₈O₈[1]
Molecular Weight 374.34 g/mol [1]
Monoisotopic Mass 374.100167552 Da[1]
XlogP 2.9[5]
Predicted CCS (Ų) [M+H]⁺: 182.4, [M+Na]⁺: 193.4, [M-H]⁻: 190.0[5]
Natural Sources Peppermint (Mentha x piperita), Spearmint (Mentha spicata), Pot Marjoram (Origanum onites)[1][2][3]

Table 1: Physicochemical and Predicted Spectroscopic Properties of this compound.

Potential Biological Activities and Mechanisms of Action

While direct experimental evidence for the biological activities of this compound is limited, its classification as an 8-O-methylated flavonoid allows for informed hypotheses regarding its potential pharmacological effects. Methylation of flavonoids can enhance their metabolic stability and bioavailability, potentially leading to more potent biological activity compared to their hydroxylated counterparts.

Antioxidant Activity

Flavonoids are well-established antioxidant agents, acting through various mechanisms including free radical scavenging and chelation of metal ions. The antioxidant capacity of flavonoids is largely attributed to the presence and arrangement of hydroxyl groups on their aromatic rings.[6]

Hypothesized Mechanism of Action:

This compound's two hydroxyl groups on the A-ring are likely to contribute to its antioxidant potential by donating hydrogen atoms to neutralize free radicals. The general mechanism involves the formation of a more stable flavonoid radical.

Antioxidant_Mechanism This compound This compound (Fl-OH) Pebrellin_Radical This compound Radical (Fl-O•) This compound->Pebrellin_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Caption: Hypothesized antioxidant mechanism of this compound via hydrogen atom donation.

Anti-inflammatory Activity

Flavonoids have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. The primary targets include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[7]

Hypothesized Signaling Pathway Modulation:

This compound may exert anti-inflammatory effects by inhibiting the activation of NF-κB and the phosphorylation of MAPK pathway components (e.g., ERK, JNK, p38). This would lead to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Inflammatory Response Stimulus Stimulus MAPK MAPK Pathway (ERK, JNK, p38) Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, Prostaglandins, Cytokines) MAPK->Pro_inflammatory_Mediators NFkB->Pro_inflammatory_Mediators This compound This compound This compound->MAPK Inhibition This compound->NFkB Inhibition

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Experimental Protocols

The following sections outline detailed methodologies for the extraction, purification, and biological evaluation of this compound, based on established protocols for flavonoids.

Extraction and Purification of this compound

This protocol describes a general workflow for the isolation of this compound from plant material.

Extraction_Workflow Start Dried Plant Material (e.g., Mentha piperita) Extraction Soxhlet Extraction (Methanol or Ethanol) Start->Extraction Filtration Filtration and Solvent Evaporation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Purified_this compound Purified this compound Fraction_Collection->Purified_this compound

Caption: General workflow for the extraction and purification of this compound.

Methodology:

  • Extraction: Dried and powdered plant material is subjected to Soxhlet extraction with a suitable solvent such as methanol or ethanol for 6-8 hours.

  • Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions containing the compound of interest are pooled, and the solvent is evaporated. Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

Assessment of Antioxidant Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Methodology:

  • Preparation of Reagents: A stock solution of DPPH in methanol is prepared. A series of concentrations of this compound and a standard antioxidant (e.g., ascorbic acid or quercetin) are also prepared in methanol.

  • Reaction Mixture: An aliquot of each concentration of this compound or the standard is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Assessment of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide production. A control group without LPS stimulation and a group with LPS stimulation but without this compound treatment are included.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation: The absorbance is measured at 540 nm, and the percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control.

Summary and Future Directions

This compound is an 8-O-methylated flavonoid with a well-defined chemical structure but limited biological characterization. Based on the known activities of structurally related flavonoids, it is hypothesized that this compound possesses antioxidant and anti-inflammatory properties. The methylation of its structure may confer enhanced bioavailability, making it a compound of interest for further pharmacological investigation.

Future research should focus on:

  • Isolation and Spectroscopic Characterization: Detailed isolation of this compound from its natural sources and comprehensive spectroscopic analysis (NMR, IR, MS) to confirm its structure.

  • In Vitro Bioactivity Screening: Systematic evaluation of its antioxidant, anti-inflammatory, anticancer, and other potential biological activities using a range of in vitro assays.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Assessment of its efficacy, pharmacokinetics, and safety in animal models of relevant diseases.

This technical guide provides a starting point for the scientific community to explore the therapeutic potential of this compound, a promising yet understudied natural product.

References

The Pebrellin Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Pebrellin (5,6-dihydroxy-7,8,3',4'-tetramethoxyflavone), a highly substituted O-methylated flavone, has been identified in several plant species of the Mentha genus (peppermint, spearmint) and in Origanum onites (pot marjoram).[1] While the complete, specific biosynthetic pathway of this compound has not been fully elucidated in the scientific literature, this technical guide presents a putative pathway based on the well-established general flavonoid biosynthesis network and the known enzymatic reactions that lead to similarly structured plant secondary metabolites. This document provides a detailed overview of the proposed enzymatic steps, summaries of relevant quantitative data, detailed experimental protocols for pathway investigation, and visualizations of the core biochemical processes to support further research and drug development efforts.

Introduction to this compound and Flavonoid Biosynthesis

This compound belongs to the flavonoid class of plant secondary metabolites, which are synthesized from precursors derived from the phenylpropanoid pathway.[1][2] The core flavonoid structure consists of a C6-C3-C6 carbon skeleton.[3][4] The biosynthesis of flavonoids is initiated by the condensation of one molecule of 4-coumaroyl-CoA (derived from phenylalanine) and three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS).[2][3][4] This leads to the formation of naringenin chalcone, which is then isomerized by chalcone isomerase (CHI) to form the flavanone naringenin, a key intermediate for various flavonoid classes.[2][3]

The structure of this compound suggests a series of hydroxylation and methylation events starting from a flavone precursor. O-methylation, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), is a crucial step in the biosynthesis of many bioactive flavonoids, often enhancing their metabolic stability and bioavailability.[5]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound likely proceeds through the general flavonoid pathway, followed by a series of hydroxylation and methylation steps on the flavone A- and B-rings. A putative pathway is outlined below.

Core Flavone Skeleton Formation

The pathway initiates with the general phenylpropanoid pathway to produce 4-coumaroyl-CoA. This is followed by the entry into the flavonoid biosynthesis route:

  • Chalcone Synthesis: Phenylalanine is converted to 4-coumaroyl-CoA through the action of Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).

  • Flavanone Formation: Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

  • Isomerization: Chalcone isomerase (CHI) converts naringenin chalcone to the flavanone naringenin.

  • Flavone Synthesis: Naringenin is then oxidized by a flavone synthase (FNS) to produce the flavone apigenin.

Hydroxylation and Methylation Events

This compound's structure (5,6-dihydroxy-7,8,3',4'-tetramethoxyflavone) indicates extensive oxygenation of the flavone core. The likely precursor to this compound is a polyhydroxylated flavone, such as 5,6,7,8,3',4'-hexahydroxyflavone (6-hydroxy-gossypetin). The subsequent steps would involve specific O-methyltransferases (OMTs).

  • B-ring Hydroxylation: The flavanone naringenin or the flavone apigenin undergoes hydroxylation at the 3' position by flavonoid 3'-hydroxylase (F3'H) to yield eriodictyol or luteolin, respectively. Further hydroxylation at the 5' position by flavonoid 3',5'-hydroxylase (F3'5'H) is less common in this lineage but required for the 3',4' di-substitution pattern.

  • A-ring Hydroxylation: Hydroxylation at the C6 and C8 positions of the A-ring is a critical step. These reactions are typically catalyzed by flavonoid 6-hydroxylase (F6H) and flavonoid 8-hydroxylase (F8H), which are often cytochrome P450 monooxygenases.[4]

  • Formation of the Polyhydroxylated Precursor: Sequential hydroxylation events would lead to the formation of a hexahydroxyflavone.

  • Regiospecific O-Methylation: A series of O-methyltransferases (OMTs) would then catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the hydroxyl groups at the 7, 8, 3', and 4' positions to yield this compound. OMTs with specificity for various positions on the flavonoid ring have been identified in numerous plant species, including Mentha x piperita.[5][6][7]

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Pebrellin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Core Biosynthesis cluster_modification Hydroxylation & Methylation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Luteolin Luteolin Apigenin->Luteolin F3'H Hexahydroxyflavone Hexahydroxyflavone Luteolin->Hexahydroxyflavone Hydroxylases (F6H, F8H, etc.) This compound This compound Hexahydroxyflavone->this compound OMTs + SAM

Caption: Proposed biosynthetic pathway of this compound from Phenylalanine.

Quantitative Data on Flavonoids in Mentha Species

Several studies have quantified the flavonoid content in Mentha species, the primary source of this compound. While data specific to this compound is scarce, the overall flavonoid profile provides context for its biosynthesis.

Table 1: Total Phenolic and Flavonoid Content in Mentha piperita

SampleTotal Phenolic Content (mg GAE/100g dry weight)Total Flavonoid Content (mg QE/100g dry weight)Reference
Mentha piperita leaves370.9 ± 6.45345.0 ± 3.95[8]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Table 2: Major Flavonoids Quantified in Mentha piperita Extracts

FlavonoidConcentration (mg/g extract)Reference
Eriocitrin383.3 ± 2.2[9]
Luteolin-7-O-glucoside-[9]
Hesperidin-[9]
Isorhoifolin-[9]
Naringenin-7-O-glucoside0.8 ± 0.01[9]

Table 3: Flavonoid Content in Selected Turkish Mint Landraces (mg/g dried plant weight)

SpeciesHesperidinDidyminLinarin
Mentha spicata11.833.8542.21
Mentha x piperita (Clone 3)0.07--
Mentha x piperita (Clone 8)0.33--

Reference:[10]

Experimental Protocols

Flavonoid Extraction from Plant Material

This protocol is a general method for the extraction of flavonoids from Mentha leaves, which can be adapted for the isolation of this compound.

  • Plant Material Preparation: Harvest fresh leaves of Mentha piperita. Wash with distilled water and dry at room temperature in the dark to prevent degradation. Grind the dried leaves into a fine powder.

  • Soxhlet Extraction:

    • Place 10 g of the powdered plant material into a cellulose thimble.

    • Assemble a Soxhlet apparatus with a 250 mL round-bottom flask containing 150 mL of methanol.

    • Extract for 6-8 hours at the boiling point of the solvent.

    • After extraction, concentrate the methanolic extract using a rotary evaporator at 40°C.

    • The crude extract can be stored at -20°C for further analysis.[9]

  • Alternative Maceration Method:

    • Suspend 20 g of powdered plant material in 200 mL of 80% methanol.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue twice.

    • Combine the filtrates and concentrate under reduced pressure.

Flavonoid_Extraction_Workflow Start Plant Material (Mentha leaves) Grinding Drying and Grinding Start->Grinding Extraction Soxhlet or Maceration (e.g., Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Flavonoid Extract Concentration->Crude_Extract Analysis HPLC-MS/MS Analysis Crude_Extract->Analysis Purification Column Chromatography (for pure compound) Crude_Extract->Purification

Caption: General workflow for flavonoid extraction from plant material.

Quantification of Flavonoids by HPLC-MS/MS
  • Sample Preparation: Dissolve the crude extract in methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient Program: Start with 5% B, increase to 95% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, or full scan for profiling.

    • Ion Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the instrument manufacturer's guidelines.

  • Quantification: Prepare a calibration curve using an authentic standard of this compound (if available) or a related methylated flavone. Spike known concentrations of the standard into a blank matrix to account for matrix effects.

Heterologous Expression and Characterization of O-Methyltransferases (OMTs)

This protocol describes the general steps to identify and characterize the OMTs involved in this compound biosynthesis.

  • Gene Identification:

    • Perform transcriptome analysis (RNA-seq) of Mentha piperita tissues known to produce this compound.

    • Identify candidate OMT genes based on sequence homology to known flavonoid OMTs.

  • Cloning and Expression:

    • Amplify the full-length coding sequence of the candidate OMT genes from cDNA using PCR.

    • Clone the PCR product into a bacterial expression vector (e.g., pET vector with a His-tag).

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing:

      • 100 mM buffer (e.g., potassium phosphate, pH 7.5)

      • 1-5 µg of purified recombinant OMT

      • 100 µM of the putative substrate (e.g., 5,6,7,8,3',4'-hexahydroxyflavone)

      • 200 µM S-adenosyl-L-methionine (SAM)

    • Incubate the reaction at 30°C for 1-2 hours.

    • Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

    • Analyze the ethyl acetate fraction by HPLC-MS/MS to identify the methylated product.

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration while keeping SAM concentration constant, and vice versa.

OMT_Characterization_Workflow Start RNA Extraction from Mentha RNA_Seq RNA-Seq and Transcriptome Assembly Start->RNA_Seq Gene_ID Identify Candidate OMT Genes RNA_Seq->Gene_ID Cloning PCR Amplification and Cloning into Expression Vector Gene_ID->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Enzyme_Assay Enzyme Activity Assay with Substrate and SAM Purification->Enzyme_Assay Analysis Product Analysis by HPLC-MS/MS Enzyme_Assay->Analysis

Caption: Workflow for heterologous expression and characterization of OMTs.

Conclusion and Future Directions

This guide provides a comprehensive, albeit putative, overview of the this compound biosynthetic pathway, grounded in the established principles of flavonoid biochemistry. The provided quantitative data and experimental protocols offer a solid foundation for researchers aiming to elucidate the precise enzymatic steps and regulatory mechanisms involved in the production of this highly modified flavone in Mentha and other plant species.

Future research should focus on:

  • Identification and characterization of the specific hydroxylases and O-methyltransferases responsible for the unique substitution pattern of this compound.

  • Metabolomic and transcriptomic analyses of this compound-producing plants to correlate gene expression with metabolite accumulation.

  • In vivo and in vitro studies to confirm the proposed pathway and the function of the identified enzymes.

A thorough understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this and other structurally complex flavonoids for potential pharmaceutical applications.

References

Unraveling "Pebrellin": A Case of Mistaken Identity in Plant Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation into the scientific literature and biochemical databases reveals no evidence of a compound named "Pebrellin" having a recognized role in plant metabolism. It is highly probable that this name is either a neologism, a proprietary name not yet in the public domain, or a misspelling of a known plant metabolite.

Given the absence of "this compound" in established research, this guide will pivot to address the user's core interest in plant metabolic regulation by focusing on a selection of well-characterized and significant plant compounds. These molecules are central to plant growth, development, and defense, and have been the subject of extensive research, providing the rich, quantitative, and methodological data required for an in-depth technical guide.

We propose a focus on one of the following key players in plant metabolism:

  • Gibberellin: A class of plant hormones that are crucial for a wide range of developmental processes, including seed germination, stem elongation, and flowering.

  • Zeatin: A type of cytokinin, a class of plant growth substances that promote cell division, or cytokinesis, in plant roots and shoots.

  • Brassinosteroids: A class of polyhydroxysteroids that have been recognized as a sixth class of plant hormones and are involved in cell expansion, division, and photomorphogenesis.

  • Jasmonates: A group of lipid-based plant hormones that are critical for defense against herbivores and pathogens.

Each of these compounds offers a wealth of data for the creation of a comprehensive technical guide that would fulfill the user's original request for detailed data presentation, experimental protocols, and pathway visualizations. We recommend selecting one of these established compounds to proceed with the development of the in-depth guide.

An In-depth Technical Guide to Pebrellin: From Discovery to Putative Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Pebrellin" appears to be a naturally occurring flavonoid with limited dedicated research. While it is mentioned in phytochemical and some bioactivity studies, there is a scarcity of in-depth information regarding its specific discovery, a detailed history of its investigation, dedicated clinical trials, or extensively elucidated signaling pathways. This guide synthesizes the available scientific literature to provide a comprehensive overview based on current knowledge.

Abstract

This compound is a highly oxygenated flavone, a subclass of flavonoids, predominantly found in plants of the Lamiaceae family, particularly the Mentha (mint) genus, and has also been identified in citrus peels. Structurally, it is a polymethoxyflavone, which contributes to its potential bioactivities. Research, though not extensive, suggests this compound may possess a range of pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects. This document provides a detailed overview of this compound, summarizing its discovery, physicochemical properties, known biological activities with associated quantitative data, and hypothesized mechanisms of action. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Discovery and History

This compound is a natural product whose discovery is linked to the phytochemical analysis of various plant species. It is frequently identified as a constituent of essential oils and extracts from the leaves of Mentha species, such as peppermint (Mentha × piperita)[1][2][3]. Its presence has also been noted in other Lamiaceae family members like Thymus piperella and in the peels of citrus fruits such as the mandarin orange (Citrus reticulata)[4][5][6].

The history of this compound is intertwined with the broader investigation of flavonoid biosynthesis in plants. Studies on peppermint have shown that the concentration of this compound in the leaves can be influenced by environmental factors. For instance, peppermint grown under longer photoperiods (16 hours) tends to accumulate this compound as a major flavonoid constituent, whereas shorter photoperiods (8 hours) favor the accumulation of a related compound, gardenin B[2][7]. This suggests a dynamic biosynthetic relationship, likely regulated by the expression of specific enzymes in the flavonoid pathway[1][8].

Physicochemical Properties

This compound is classified as an 8-O-methylated flavonoid[9]. Its chemical structure and properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-(3,4-dimethoxyphenyl)-5,6-dihydroxy-7,8-dimethoxychromen-4-one[9]
Molecular Formula C₁₉H₁₈O₈[9]
Molecular Weight 374.34 g/mol
Class Flavonoids[9]
Sub-Class O-methylated flavonoids[9]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 8[9]
Rotatable Bonds 5[9]
Topological Polar Surface Area 107.59 Ų[9]

Biological Activity and Quantitative Data

This compound has been investigated for several biological activities, primarily as part of larger studies on plant extracts or classes of compounds.

Antimicrobial Activity

While this compound on its own did not exhibit significant direct antimycobacterial activity against Mycobacterium tuberculosis (MIC > 200 μg/mL), it demonstrated a synergistic effect when combined with an active fraction from Thymus angustifolia[6]. This suggests that this compound may act as a modulator or potentiator of other antimicrobial compounds.

ActivityOrganismResultNoteReference
Antimycobacterial Mycobacterium tuberculosisMIC > 200 μg/mLTested as a pure compound.[6]
Synergistic Effect Mycobacterium tuberculosisSynergistic with active plant fractionSuggests a role in overcoming resistance or enhancing efficacy.[6]
Antiviral Potential (In Silico)

A molecular docking study explored the potential of various peppermint flavonoids, including this compound, to inhibit the attachment of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to the human ACE2 receptor[10]. This compound showed a notable binding affinity, suggesting it could be a candidate for further experimental investigation.

Study TypeTargetBinding Affinity (kcal/mol)NoteReference
Molecular Docking SARS-CoV-2 RBD/ACE2 Complex-9.05A higher negative value indicates stronger theoretical binding.[10]
Anti-inflammatory and Antioxidant Potential

As a flavonoid, this compound is predicted to have anti-inflammatory and antioxidant properties, which are characteristic of this class of compounds[11]. Studies on mint extracts rich in phenolic compounds, including flavonoids like this compound, point towards a potential role in managing conditions associated with oxidative stress, such as Alzheimer's disease[2][7]. The specific contribution of this compound to these effects has not been isolated.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following represents a generalized methodology based on the cited literature.

Protocol: Molecular Docking of this compound with SARS-CoV-2 RBD/ACE2

This protocol is a generalized representation based on the methodology described by Júnior et al. (2022)[10].

  • Preparation of Ligand (this compound):

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

    • Optimize the geometry and minimize the energy of the structure using a suitable computational chemistry software package (e.g., Avogadro, UCSF Chimera).

    • Save the prepared structure in a format compatible with docking software (e.g., .pdbqt).

  • Preparation of Receptor (RBD/ACE2 Complex):

    • Download the crystal structure of the SARS-CoV-2 spike RBD complexed with the human ACE2 receptor from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any non-essential protein chains from the structure.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Define the binding site (grid box) for docking, ensuring it encompasses the key interaction interface between the RBD and ACE2.

  • Molecular Docking Simulation:

    • Use a molecular docking program (e.g., AutoDock Vina).

    • Execute the docking algorithm to predict the binding conformation and affinity of this compound within the defined active site of the RBD/ACE2 complex.

    • Set the exhaustiveness parameter to ensure a thorough search of the conformational space.

  • Analysis of Results:

    • Analyze the resulting binding poses and their corresponding binding affinity scores (in kcal/mol).

    • Visualize the best-scoring pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the receptor proteins.

Signaling Pathways and Mechanisms of Action

No specific signaling pathway has been experimentally validated for this compound. However, based on its flavonoid structure and the known mechanisms of similar compounds, a putative mechanism can be hypothesized. Flavonoids are known to modulate pathways related to oxidative stress and inflammation, such as the Nrf2/Keap1 pathway.

Hypothesized Mechanism: Activation of the Nrf2 Antioxidant Response Pathway

Many phenolic compounds exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[7]. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or electrophilic compounds, including some flavonoids, can cause Keap1 to release Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, inducing their expression. These genes encode for protective enzymes like Heme Oxygenase-1 (HO-1). It is plausible that this compound could act as an activator of this pathway.

Pebrellin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Putative Inducer ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Cell_Protection Cellular Protection ROS->Cell_Protection Inhibits Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases ARE ARE (Antioxidant Response Element) Nrf2_free->ARE Binds to Nucleus Nucleus Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->Cell_Protection Leads to

Caption: Hypothesized activation of the Nrf2 pathway by this compound.

Biosynthesis Pathway in Mentha x piperita

This compound is part of a complex flavonoid biosynthesis network in peppermint. It is derived from the flavone thymusin. The relative abundance of this compound and its methylated derivative, gardenin B, is developmentally regulated, indicating a tightly controlled enzymatic process.

Pebrellin_Biosynthesis Apigenin Apigenin Thymusin Thymusin Apigenin->Thymusin Hydroxylation/ Methylation Steps This compound This compound Thymusin->this compound Enzymatic Conversion GardeninB Gardenin B This compound->GardeninB Flavone 6-O-Methyltransferase (F6OMT)

Caption: Simplified biosynthetic route to this compound in peppermint.

Conclusion and Future Directions

This compound is a polymethoxyflavone with demonstrated presence in several medicinal and dietary plants. The current body of research, while limited, highlights its potential as a synergistic antimicrobial agent and, based on computational studies, a possible viral entry inhibitor. Its role within the complex phytochemical profile of plants like mint suggests it contributes to their overall biological activity.

Significant gaps in the knowledge of this compound remain. Future research should focus on:

  • Isolation and Purification: Developing efficient methods to isolate pure this compound in sufficient quantities for comprehensive biological testing.

  • In Vitro and In Vivo Validation: Moving beyond computational models to experimentally validate its antiviral, anti-inflammatory, and antioxidant activities.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its effects at a cellular level.

  • Pharmacokinetic and Safety Profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and toxicity to determine its potential as a therapeutic agent.

A dedicated research effort is required to fully uncover the history, properties, and therapeutic potential of this compound, moving it from a phytochemical marker to a well-characterized bioactive compound.

References

Pebrellin: A Technical Guide on its Flavonoid Classification, Biological Activity, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pebrellin, a polymethoxylated flavonoid, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its classification within the flavonoid family, its chemical and physical properties, and its known biological activities. Detailed, representative experimental protocols for the isolation and analysis of this compound from its natural sources are presented, alongside a discussion of its potential mechanisms of action, including the modulation of cellular signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound is a specific type of flavonoid that belongs to the flavone subclass. Its chemical structure is characterized by multiple methoxy groups, which can significantly influence its bioavailability and biological activity. This guide will delve into the technical details of this compound, providing a basis for further research and development.

Flavonoid Classification and Chemical Properties

This compound is classified as an 8-O-methylated flavonoid.[1][2] Its systematic name is 2-(3,4-dimethoxyphenyl)-5,6-dihydroxy-7,8-dimethoxy-4H-chromen-4-one, and it is also known by the synonym 5,6-dihydroxy-7,8,3',4'-tetramethoxyflavone.[1][3] The chemical and physical properties of this compound are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C19H18O8[1][2]
IUPAC Name 2-(3,4-dimethoxyphenyl)-5,6-dihydroxy-7,8-dimethoxy-4H-chromen-4-one[2]
Average Molecular Weight 374.3414 g/mol [1]
Monoisotopic Molecular Weight 374.100167552 Da[2]
SMILES COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)O)O)OC[4]
InChI Key AREVFHPDZQHBHI-UHFFFAOYSA-N[2]
Natural Sources Mentha x piperita (Peppermint), Mentha spicata (Spearmint), Origanum onites (Pot Marjoram)[1][2]

Biological Activity and Quantitative Data

This compound has demonstrated notable biological activity, particularly in the context of anti-allergic responses. A key study on flavonoids isolated from Eau de Cologne mint (Mentha × piperita citrata) identified this compound as a potent inhibitor of β-hexosaminidase release from RBL-2H3 cells. This assay is a common in vitro model for studying the degranulation of mast cells, a critical event in allergic reactions. The quantitative data for this activity is presented in Table 2.

Table 2: Quantitative Biological Activity of this compound

AssayCell LineEndpointResult (IC50)Source
β-hexosaminidase release inhibitionRBL-2H3Inhibition of degranulation3.0 µM[5]

While extensive quantitative data for other biological activities of this compound are not yet available, its classification as a flavonoid suggests potential for antioxidant, anti-inflammatory, and anticancer effects. Flavonoids are known to exert their effects through various mechanisms, including the modulation of key signaling pathways such as NF-κB and MAPK.[6][7]

Experimental Protocols

The following sections provide detailed, representative methodologies for the isolation, characterization, and biological evaluation of this compound. It should be noted that these are generalized protocols based on methods for flavonoids from Lamiaceae species and may require optimization for specific research purposes.

Isolation of this compound from Mentha piperita

This protocol describes a general procedure for the extraction and isolation of flavonoids, including this compound, from peppermint leaves.

Materials:

  • Fresh or dried leaves of Mentha piperita

  • Methanol (MeOH)

  • Ethyl acetate

  • n-Butanol

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., hexane, chloroform, ethyl acetate, methanol)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction: Air-dried and powdered leaves of Mentha piperita are extracted with methanol at room temperature. The extract is then filtered and concentrated under reduced pressure using a rotary evaporator.

  • Fractionation: The crude methanol extract is suspended in water and successively partitioned with ethyl acetate and n-butanol.

  • Column Chromatography (Silica Gel): The ethyl acetate fraction, which is expected to be rich in flavonoids like this compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of chloroform, ethyl acetate, and finally methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Column Chromatography (Sephadex LH-20): Fractions containing compounds with similar TLC profiles to known flavonoid standards are pooled and further purified by column chromatography on Sephadex LH-20, eluting with methanol. This step is effective for separating flavonoids from other phenolic compounds.

  • Characterization: The purified compound is identified as this compound through spectroscopic analysis, including UV-Vis spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

β-Hexosaminidase Release Assay

This protocol is used to assess the anti-allergic activity of this compound by measuring the inhibition of degranulation in mast cells.

Materials:

  • RBL-2H3 cells

  • DNP-specific IgE antibody

  • DNP-HSA (dinitrophenyl-human serum albumin)

  • This compound (dissolved in DMSO)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)

  • Tyrode’s buffer

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Culture and Sensitization: RBL-2H3 cells are cultured in 96-well plates and sensitized with DNP-specific IgE antibody overnight.

  • Treatment: The sensitized cells are washed with Tyrode’s buffer and then incubated with various concentrations of this compound for a specified period.

  • Antigenic Stimulation: Degranulation is induced by challenging the cells with DNP-HSA.

  • Enzyme Assay: The release of β-hexosaminidase into the supernatant is measured by adding the substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide. The reaction is stopped, and the absorbance is read at 405 nm.

  • Data Analysis: The percentage of β-hexosaminidase release is calculated, and the IC50 value for this compound is determined from the dose-response curve.

Potential Signaling Pathways and Visualizations

Based on the known anti-allergic activity of this compound and the general mechanisms of flavonoids, a hypothetical signaling pathway for its action can be proposed. The inhibition of degranulation in mast cells is often associated with the modulation of intracellular signaling cascades, including the MAPK pathway. A related flavonoid from the same plant source has been shown to inhibit Akt and p38 phosphorylation, further supporting this hypothesis.

Below are diagrams generated using Graphviz (DOT language) to visualize the experimental workflow and a proposed signaling pathway.

Experimental_Workflow cluster_extraction Isolation of this compound cluster_assay Biological Assay Mentha piperita Mentha piperita Methanol Extraction Methanol Extraction Mentha piperita->Methanol Extraction Fractionation Fractionation Methanol Extraction->Fractionation Column Chromatography Column Chromatography Fractionation->Column Chromatography This compound This compound Column Chromatography->this compound RBL-2H3 Cells RBL-2H3 Cells Sensitization (IgE) Sensitization (IgE) RBL-2H3 Cells->Sensitization (IgE) This compound Treatment This compound Treatment Sensitization (IgE)->this compound Treatment Antigen Stimulation Antigen Stimulation This compound Treatment->Antigen Stimulation β-hexosaminidase Assay β-hexosaminidase Assay Antigen Stimulation->β-hexosaminidase Assay IC50 Determination IC50 Determination β-hexosaminidase Assay->IC50 Determination

Caption: General experimental workflow for the isolation and biological evaluation of this compound.

Proposed_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen_IgE_FcεRI Antigen-IgE-FcεRI Complex Akt Akt Antigen_IgE_FcεRI->Akt Activates This compound This compound This compound->Akt Inhibits p38_MAPK p38 MAPK This compound->p38_MAPK Inhibits Akt->p38_MAPK Activates Downstream_Effectors Downstream Effectors p38_MAPK->Downstream_Effectors Activates Granule_Release Granule Release (β-hexosaminidase) Downstream_Effectors->Granule_Release Promotes

Caption: Hypothetical signaling pathway for the anti-allergic action of this compound.

Conclusion

This compound is a polymethoxylated flavonoid with demonstrated potent anti-allergic activity. While further research is required to fully elucidate its pharmacological profile and mechanisms of action, the existing data suggest that this compound is a promising candidate for the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers to build upon, offering insights into its classification, properties, and analytical methodologies. The proposed signaling pathway serves as a starting point for mechanistic studies that could uncover the full therapeutic potential of this natural compound.

References

In Vitro Studies of Pebrellin: A Review of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Pebrellin , a naturally occurring flavone, has been identified in a variety of plant species. As an 8-O-methylated flavonoid, it belongs to a class of compounds known for their diverse biological activities. However, a comprehensive review of the scientific literature reveals a notable scarcity of in-depth in vitro studies specifically focused on elucidating the mechanisms of action, quantitative biological effects, and signaling pathways of isolated this compound. This guide summarizes the currently available information and provides a prospective outlook on the experimental approaches that could be employed in future research.

Current State of Research

This compound has been identified as a constituent of various plants, including those from the Lamiaceae family such as peppermint (Mentha piperita), spearmint (Mentha spicata), and pot marjoram (Origanum onites), as well as in species like Thymus piperella[1][2][3]. Its presence has also been noted in the shell of mandarin oranges (Citrus reticulata)[4].

Despite its identification in these common botanical sources, dedicated in vitro investigations into its biological properties are limited. The available literature primarily mentions this compound in the context of phytochemical profiling of plant extracts. One study on the antimycobacterial properties of Trixis angustifolia extract noted that while this compound, a major flavone in the extract, did not exhibit antimycobacterial activity on its own, its combination with the extract resulted in a synergistic effect[5]. This suggests that this compound may act as a modulator of other bioactive compounds.

A computational study exploring the interaction between polyphenols and human bitter taste receptors calculated a binding energy score for this compound, suggesting a potential interaction, though this has not been validated by in vitro experimental data.

Due to the lack of extensive published research, it is not possible to provide comprehensive tables of quantitative data, detailed experimental protocols specifically for this compound, or established signaling pathways at this time.

Prospective In Vitro Research Strategies for this compound

Given the known biological activities of other flavonoids, future in vitro research on this compound could explore a range of potential therapeutic applications. The following are examples of standard experimental protocols that could be adapted to study the bioactivity of this compound.

Table 1: Potential In Vitro Assays for Characterizing the Biological Activity of this compound

Biological Activity Assay Description Key Parameters Measured
Antioxidant Activity DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging AssayMeasures the ability of the compound to donate an electron or hydrogen to neutralize the DPPH radical, resulting in a color change that can be quantified spectrophotometrically.IC50 (half-maximal inhibitory concentration)
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging AssaySimilar to the DPPH assay, this measures the scavenging of the ABTS radical cation. It is applicable to both hydrophilic and lipophilic antioxidants.Trolox Equivalent Antioxidant Capacity (TEAC)
Anti-inflammatory Activity Lipopolysaccharide (LPS)-stimulated Macrophage AssayMacrophage cell lines (e.g., RAW 264.7) are stimulated with LPS to induce an inflammatory response. The effect of this compound on the production of inflammatory mediators is then measured.Nitric oxide (NO) production (Griess assay), Pro-inflammatory cytokine (e.g., TNF-α, IL-6) levels (ELISA)
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition AssaysCell-free enzymatic assays to determine if this compound can directly inhibit the activity of these key enzymes in the inflammatory pathway.IC50
Anticancer Activity MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) AssayA colorimetric assay to assess cell metabolic activity, which is used as an indicator of cell viability and proliferation. This can be used to screen for cytotoxic effects on various cancer cell lines.IC50
Cell Cycle AnalysisFlow cytometry is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound, to see if it induces cell cycle arrest.Percentage of cells in each phase
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)Flow cytometry or fluorescence microscopy is used to detect markers of apoptosis, such as the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).Percentage of apoptotic and necrotic cells

Hypothetical Signaling Pathway and Experimental Workflow

While no specific signaling pathways have been elucidated for this compound, flavonoids are known to modulate various intracellular signaling cascades, such as the NF-κB and MAPK pathways, which are central to inflammation. The following diagrams illustrate a hypothetical experimental workflow for investigating the anti-inflammatory effects of this compound and a potential signaling pathway it might modulate.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis cell_culture RAW 264.7 Macrophages lps_stimulation LPS Stimulation (1 µg/mL) cell_culture->lps_stimulation pebrellin_treatment This compound Treatment (various concentrations) lps_stimulation->pebrellin_treatment griess_assay Griess Assay for NO pebrellin_treatment->griess_assay Supernatant elisa ELISA for Cytokines (TNF-α, IL-6) pebrellin_treatment->elisa Supernatant western_blot Western Blot for Protein Expression (iNOS, COX-2, p-IκBα) pebrellin_treatment->western_blot Cell Lysate data_analysis IC50 Calculation and Statistical Analysis griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis

Caption: A potential experimental workflow for investigating the anti-inflammatory effects of this compound in vitro.

hypothetical_nfkb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_n NF-κB This compound This compound This compound->IKK Inhibits? DNA DNA NFkB_n->DNA Binds to promoter regions DNA->Gene_Expression

Caption: A hypothetical anti-inflammatory signaling pathway (NF-κB) that could be modulated by this compound.

Conclusion and Future Outlook

This compound remains a largely uncharacterized flavonoid with potential for interesting biological activities, as suggested by preliminary findings. The lack of comprehensive in vitro data presents a significant opportunity for future research. A systematic investigation using the established protocols outlined above would be a critical first step in unlocking the therapeutic potential of this natural compound. Such studies would provide the foundational knowledge required for further preclinical development and would be of great interest to the scientific and drug development communities.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Pebrellin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pebrellin, a methylated flavone with the chemical formula C₁₉H₁₈O₈, is a naturally occurring polyphenolic compound.[1] It is classified as an 8-O-methylated flavonoid and has been identified in various plant species, notably in the Lamiaceae family, including peppermint (Mentha piperita), spearmint (Mentha spicata), and pot marjoram (Origanum onites). Flavonoids, as a class, are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making them promising candidates for pharmaceutical and nutraceutical development.[2][3][4] This document provides a detailed protocol for the isolation and purification of this compound from its natural plant sources, tailored for research and drug development applications. While a specific protocol for this compound is not widely published, the following methodology is a robust adaptation of established techniques for the isolation of flavonoids from Mentha and Origanum species.[5][6]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₁₉H₁₈O₈
Molecular Weight374.34 g/mol
IUPAC Name5,6-dihydroxy-2-(3,4-dimethoxyphenyl)-7,8-dimethoxychromen-4-one
Class8-O-methylated flavonoid
Appearance (Predicted)Yellowish crystalline solid
Solubility (Predicted)Soluble in methanol, ethanol, acetone; sparingly soluble in water
Table 2: Representative Yield and Purity at Each Stage of Purification
Purification StepStarting Material (Dry Weight)Yield (mg)Purity (%)
Crude Methanolic Extract1000 g150,000~5
Liquid-Liquid Extraction (Ethyl Acetate Fraction)-30,000~20
Sephadex LH-20 Column Chromatography-1,500~60
Preparative RP-HPLC-75>98

Note: The values presented in this table are representative and may vary depending on the plant material, extraction conditions, and specific instrumentation used.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection : Harvest fresh aerial parts (leaves and stems) of Mentha piperita or Origanum onites.

  • Drying : Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-14 days, or until brittle. Alternatively, use a plant dryer at 40-50°C.

  • Grinding : Grind the dried plant material into a fine powder using a mechanical grinder.

  • Storage : Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of Crude Flavonoid Mixture
  • Maceration : Soak 1 kg of the dried, powdered plant material in 5 L of 80% aqueous methanol in a large glass container.

  • Agitation : Agitate the mixture periodically for 48 hours at room temperature.

  • Filtration : Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction : Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration : Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

Liquid-Liquid Partitioning for Flavonoid Enrichment
  • Suspension : Suspend the crude methanolic extract in 1 L of distilled water.

  • Partitioning : Transfer the aqueous suspension to a 2 L separatory funnel and perform liquid-liquid partitioning sequentially with n-hexane (3 x 500 mL) to remove nonpolar compounds like chlorophylls and lipids. Discard the n-hexane fractions.

  • Ethyl Acetate Extraction : Subsequently, extract the aqueous layer with ethyl acetate (3 x 500 mL). This compound, being a moderately polar flavonoid, will partition into the ethyl acetate phase.

  • Drying and Concentration : Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and concentrate to dryness using a rotary evaporator to yield the flavonoid-enriched fraction.

Purification by Column Chromatography
  • Column Packing : Prepare a Sephadex LH-20 column (e.g., 5 cm diameter x 50 cm length) and equilibrate it with 100% methanol.

  • Sample Loading : Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed sample onto the top of the Sephadex LH-20 column.

  • Elution : Elute the column with a stepwise gradient of methanol in water (e.g., 50%, 70%, 90%, and 100% methanol), followed by acetone. Collect fractions of 20 mL.

  • Monitoring : Monitor the fractions using thin-layer chromatography (TLC) on silica gel plates with a mobile phase of chloroform:methanol (9:1 v/v). Visualize the spots under UV light (254 nm and 366 nm).

  • Pooling : Combine the fractions that show a similar TLC profile corresponding to the expected polarity of this compound. Concentrate the pooled fractions to dryness.

High-Purity Purification by Preparative RP-HPLC
  • System Preparation : Use a preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column (e.g., 250 mm x 20 mm, 5 µm particle size).

  • Mobile Phase : Prepare a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Sample Preparation : Dissolve the semi-purified fraction from column chromatography in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Gradient Elution : Develop a linear gradient elution method. A representative gradient could be: 0-10 min, 30-50% B; 10-40 min, 50-70% B; 40-45 min, 70-30% B; 45-50 min, 30% B. The flow rate should be adjusted based on the column dimensions (e.g., 10 mL/min).

  • Detection and Fraction Collection : Monitor the eluent at a wavelength of 280 nm and 340 nm. Collect the peak corresponding to the retention time of this compound.

  • Purity Analysis and Final Preparation : Analyze the purity of the collected fraction using analytical HPLC. Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain pure this compound.

Visualization

Pebrellin_Isolation_Workflow PlantMaterial Plant Material (Mentha piperita / Origanum onites) Drying Drying and Grinding PlantMaterial->Drying Extraction Solvent Extraction (80% Methanol) Drying->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (n-Hexane / Ethyl Acetate) CrudeExtract->Partitioning EnrichedFraction Flavonoid-Enriched Fraction (Ethyl Acetate) Partitioning->EnrichedFraction ColumnChromatography Column Chromatography (Sephadex LH-20) EnrichedFraction->ColumnChromatography SemiPureFraction Semi-Pure this compound Fraction ColumnChromatography->SemiPureFraction PrepHPLC Preparative RP-HPLC (C18 Column) SemiPureFraction->PrepHPLC Purethis compound Pure this compound (>98%) PrepHPLC->Purethis compound Flavone_Signaling_Pathway Flavones Flavones (e.g., this compound) PI3K PI3K Flavones->PI3K Inhibition NFkB NF-κB Flavones->NFkB Inhibition MAPK MAPK (ERK, JNK, p38) Flavones->MAPK Modulation AKT AKT PI3K->AKT AKT->NFkB CellSurvival Cell Survival & Proliferation AKT->CellSurvival Inflammation Inflammation NFkB->Inflammation NFkB->CellSurvival MAPK->CellSurvival Apoptosis Apoptosis MAPK->Apoptosis

References

Application Note: Quantitative Analysis of Pebrellin in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Pebrellin, an 8-O-methylated flavonoid. This compound is a naturally occurring compound found in various plants, including those of the Mentha genus.[1][2] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of this compound in plant extracts and other matrices. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for quality control and research applications.

Introduction

This compound (IUPAC Name: 2-(3,4-dimethoxyphenyl)-5,6-dihydroxy-7,8-dimethoxychromen-4-one) is a flavonoid compound with potential biological activities that is of growing interest to the scientific community.[3][4] As with many natural products, accurate quantification is essential for standardization of herbal products, pharmacokinetic studies, and pharmacological research. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and reproducibility.[3][5]

This document provides a comprehensive protocol for the extraction of this compound from plant material and its subsequent quantification using a validated RP-HPLC method.

Experimental Protocol

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Analytical balance, vortex mixer, sonicator, centrifuge.

  • Solid-Phase Extraction (SPE) C18 cartridges.

  • Standard laboratory glassware.

  • This compound reference standard (>98% purity).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

Sample Preparation: Extraction from Plant Material
  • Drying and Grinding: Dry the plant material (e.g., peppermint leaves) at 40°C until constant weight. Grind the dried material into a fine powder.[1]

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a flask. Add 20 mL of 80% methanol.[4]

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Pooling and Evaporation: Pool the supernatants and evaporate to dryness under reduced pressure at 45°C.

  • Reconstitution and Purification: Reconstitute the dried extract in 5 mL of 50% methanol. The extract is then purified using a C18 SPE cartridge to remove interfering substances.

  • Final Sample: Elute the this compound from the SPE cartridge with methanol. Evaporate the eluate and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase. Filter the final sample through a 0.45 µm syringe filter before HPLC analysis.

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile[6][7]
Gradient Elution 0-25 min: 20% to 50% B25-30 min: 50% to 80% B30-35 min: 80% B (isocratic)35-40 min: 80% to 20% B
Flow Rate 1.0 mL/min[8]
Column Temperature 30°C
Detection Wavelength 340 nm[9]
Injection Volume 10 µL
Expected Retention Time ~18.5 minutes

Data Presentation and Method Validation

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[10][11] The validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, are summarized below.

Linearity, LOD, and LOQ

The linearity of the method was determined by constructing a calibration curve with six concentrations of the this compound standard.

ParameterResult
Concentration Range 1 - 100 µg/mL
Regression Equation y = 25431x + 1589
Correlation Coefficient (R²) 0.9995
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.80 µg/mL
Accuracy and Precision

Accuracy was determined by a recovery study, spiking a blank matrix with known concentrations of this compound. Precision was evaluated by analyzing six replicate injections of a standard solution on the same day (intra-day) and on three different days (inter-day).[12]

Concentration Spiked (µg/mL)Recovery (%)RSD (%) Intra-day (n=6)RSD (%) Inter-day (n=3)
1099.2%1.85%2.45%
50101.5%1.20%1.98%
9098.8%0.95%1.65%

Visualizations

Experimental Workflow

The overall workflow for the quantitative analysis of this compound from sample preparation to data analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Plant Material (Drying & Grinding) p2 Solvent Extraction (80% Methanol) p1->p2 p3 Purification (SPE) p2->p3 p4 Final Sample (Filtration) p3->p4 a1 HPLC Injection p4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 UV Detection (340 nm) a2->a3 d1 Peak Integration a3->d1 d3 Quantification d1->d3 d2 Calibration Curve d2->d3 caption Figure 1. Experimental Workflow for this compound Analysis.

Figure 1. Experimental Workflow for this compound Analysis.
Method Validation Logic

The relationship between key method validation parameters demonstrates the process of establishing a reliable analytical method.

G cluster_main Method Validation Parameters (ICH Q2) Linearity Linearity & Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ ValidatedMethod Validated Method Linearity->ValidatedMethod Accuracy Accuracy (Recovery) Accuracy->ValidatedMethod Precision Precision (Repeatability) Precision->ValidatedMethod Specificity Specificity Specificity->ValidatedMethod LOD->ValidatedMethod LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod caption Figure 2. Relationship of Method Validation Parameters.

Figure 2. Relationship of Method Validation Parameters.

Conclusion

The RP-HPLC method described in this application note provides a simple, accurate, and reliable means for the quantitative analysis of this compound in plant extracts. The method has been thoroughly validated, demonstrating excellent performance in terms of linearity, accuracy, and precision. This protocol is well-suited for routine quality control of herbal materials and for research purposes in the fields of phytochemistry and drug development.

References

Application Notes and Protocols for the Evaluation of Novel Flavonoids in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no scientific literature available on the use of a compound named "Pebrellin" in cell culture experiments. The following application notes and protocols are provided as a general framework for the initial investigation of a novel flavonoid compound, which for the purpose of this document, we will refer to as "Novel Flavonoid X."

Introduction

Flavonoids are a diverse group of natural compounds found in plants with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3] Methylated flavonoids, a subclass of flavonoids, have demonstrated unique properties that can influence their bioavailability and biological activity.[4][5][6] These characteristics make them intriguing candidates for drug discovery and development.

This document outlines a series of general protocols for the initial in vitro evaluation of a novel flavonoid, "Novel Flavonoid X," in cell culture experiments. The aim is to assess its cytotoxic effects, and potential mechanisms of action, and to identify cellular signaling pathways it may modulate.

Data Presentation: Hypothetical Quantitative Data for Novel Flavonoid X

The following tables represent the types of quantitative data that would be generated from the described experimental protocols. Note: These are example data and are not based on actual experimental results for a compound named this compound.

Table 1: Cytotoxicity of Novel Flavonoid X on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer25.3
A549Lung Cancer42.1
HeLaCervical Cancer33.8
HepG2Liver Cancer51.5

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: Effect of Novel Flavonoid X on Apoptosis Induction in MCF-7 Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V positive)
Vehicle Control-5.2
Novel Flavonoid X1015.8
Novel Flavonoid X2535.4
Novel Flavonoid X5062.1

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) are obtained from a reputable cell bank.

  • Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency.

Preparation of Novel Flavonoid X Stock Solution
  • Dissolution: Dissolve Novel Flavonoid X in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh dilutions of the stock solution in a complete culture medium immediately before each experiment. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of Novel Flavonoid X (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of Novel Flavonoid X for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualization of Potential Signaling Pathways and Workflows

Hypothetical Signaling Pathway Modulated by a Novel Flavonoid

Flavonoids are known to interact with various signaling pathways involved in cell proliferation, survival, and apoptosis. A common pathway implicated in cancer is the PI3K/Akt pathway. The following diagram illustrates a hypothetical mechanism where a novel flavonoid inhibits this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates NFkB NF-κB Akt->NFkB Activates Proliferation Cell Proliferation mTOR->Proliferation Promotes Bcl2 Bcl-2 NFkB->Bcl2 Promotes expression Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Novel_Flavonoid Novel Flavonoid X Novel_Flavonoid->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by Novel Flavonoid X.

Experimental Workflow for Screening a Novel Flavonoid

The following diagram outlines a typical workflow for the initial in vitro screening of a novel compound.

G start Start: Novel Flavonoid X stock_prep Prepare Stock Solution (e.g., in DMSO) start->stock_prep cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on multiple cell lines) stock_prep->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 select_cell Select Sensitive Cell Line(s) ic50->select_cell mechanism Mechanism of Action Studies select_cell->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) mechanism->cell_cycle western_blot Western Blot for Signaling Proteins mechanism->western_blot end Further In-depth Studies (e.g., in vivo models) apoptosis->end cell_cycle->end western_blot->end

Caption: General experimental workflow for the in vitro evaluation of a novel flavonoid.

References

Application Note and Protocols for Evaluating the Antioxidant Activity of Pebrellin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases[1][2][3][4]. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals[5]. The evaluation of the antioxidant potential of novel compounds is a critical step in the development of new therapeutic agents.

This document provides detailed application notes and protocols for the assessment of the antioxidant activity of a novel compound, designated here as Pebrellin . The protocols described herein are based on widely accepted and validated in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Cellular Antioxidant Activity (CAA) assay. These methods collectively provide a comprehensive profile of the antioxidant capacity of a test compound.

Principles of the Assays

DPPH Radical Scavenging Assay

The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound[6][7]. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the antioxidant activity of the compound[6][7].

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color[8][9]. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant's activity[8][9]. This assay is applicable to both hydrophilic and lipophilic compounds[10].

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method that measures the antioxidant activity of a compound within a cellular environment[11][12][13]. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of a compound to inhibit the formation of DCF in the presence of a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), reflects its cellular antioxidant activity[11][13][14].

Data Presentation: Quantitative Antioxidant Activity of this compound

The following tables summarize the hypothetical antioxidant activity of this compound as determined by the DPPH, ABTS, and CAA assays. Quercetin, a well-known flavonoid with potent antioxidant properties, is used as a positive control for comparison.

Table 1: DPPH and ABTS Radical Scavenging Activity of this compound

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
This compound 25.8 ± 1.215.3 ± 0.9
Quercetin 8.5 ± 0.55.2 ± 0.3

IC₅₀ values represent the concentration of the compound required to scavenge 50% of the radicals. Data are presented as mean ± standard deviation.

Table 2: Cellular Antioxidant Activity of this compound in HepG2 Cells

Compound (at 50 µM)CAA Value (µmol QE/100 µmol)
This compound 75.6 ± 4.1
Quercetin 92.3 ± 3.5

CAA values are expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the test compound. Data are presented as mean ± standard deviation.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

Materials and Reagents:

  • This compound

  • Quercetin (positive control)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. Serially dilute the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Prepare Quercetin solutions at the same concentrations.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound or Quercetin to the wells.

    • For the blank, add 100 µL of methanol instead of the test sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay Protocol

Materials and Reagents:

  • This compound

  • Quercetin (positive control)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution[8][15].

    • Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm[15].

  • Preparation of Test Samples: Prepare stock solutions and serial dilutions of this compound and Quercetin in PBS as described for the DPPH assay.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound or Quercetin to the wells.

    • For the blank, add 10 µL of PBS instead of the test sample.

    • Incubate the plate at room temperature for 6 minutes[15].

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Cellular Antioxidant Activity (CAA) Assay Protocol

Materials and Reagents:

  • This compound

  • Quercetin (positive control)

  • Human hepatocarcinoma (HepG2) cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP)

  • Phosphate-buffered saline (PBS)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the HepG2 cells into a 96-well black microplate at a density of 6 x 10⁴ cells/well and allow them to attach for 24 hours[14].

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with 100 µL of medium containing various concentrations of this compound or Quercetin and 25 µM DCFH-DA for 1 hour at 37°C[14].

  • Induction of Oxidative Stress:

    • Wash the cells with PBS.

    • Add 100 µL of 600 µM ABAP solution in PBS to each well to induce oxidative stress[14].

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour.

Data Analysis: The CAA value is calculated by determining the area under the curve of fluorescence versus time. The percentage of inhibition of DCF formation is calculated, and the results are expressed as Quercetin Equivalents (QE) by comparing the antioxidant activity of this compound to that of Quercetin.

Visualization of Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the step-by-step procedures for the antioxidant assays described above.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol prep_samples Prepare Serial Dilutions of this compound & Quercetin add_dpph Add 100 µL DPPH to 96-well plate prep_samples->add_dpph add_samples Add 100 µL Sample or Blank add_dpph->add_samples incubate Incubate 30 min in the dark add_samples->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_ic50 Calculate % Scavenging & IC50 Value read_abs->calc_ic50

Caption: DPPH Assay Experimental Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis prep_abts Prepare ABTS•+ Solution prep_samples Prepare Serial Dilutions of this compound & Quercetin add_abts Add 190 µL ABTS•+ to 96-well plate prep_samples->add_abts add_samples Add 10 µL Sample or Blank add_abts->add_samples incubate Incubate 6 min add_samples->incubate read_abs Read Absorbance at 734 nm incubate->read_abs calc_ic50 Calculate % Scavenging & IC50 Value read_abs->calc_ic50

Caption: ABTS Assay Experimental Workflow.

CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measure Measurement & Analysis seed_cells Seed HepG2 Cells in 96-well plate attach_cells Allow Cells to Attach for 24 hours seed_cells->attach_cells add_treatment Treat with this compound & DCFH-DA for 1 hr attach_cells->add_treatment induce_stress Add ABAP to Induce Oxidative Stress add_treatment->induce_stress read_fluor Read Fluorescence for 1 hour induce_stress->read_fluor calc_caa Calculate CAA Value read_fluor->calc_caa

Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.

Hypothetical Signaling Pathway Modulated by this compound

Antioxidants can exert their effects through various mechanisms, including the modulation of intracellular signaling pathways involved in the cellular stress response. One such key pathway is the Nrf2-Keap1 pathway, which regulates the expression of antioxidant enzymes. The following diagram illustrates a hypothetical mechanism by which this compound may activate this protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS ROS This compound->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to AOE Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AOE Induces Transcription AOE->ROS Neutralizes

Caption: Hypothetical Nrf2-Keap1 Signaling Pathway Activation by this compound.

This diagram illustrates that this compound may directly scavenge ROS. Additionally, by modulating the cellular redox state, this compound could facilitate the dissociation of Nrf2 from its inhibitor Keap1, leading to the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, thereby upregulating the cell's endogenous antioxidant defenses.

References

Application Notes and Protocols for the Analytical Standards of Pebrellin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pebrellin, an 8-O-methylated flavonoid, is a natural compound found in various plants, notably in peppermint (Mentha x piperita)[1][2]. As a member of the flavonoid class, this compound is of interest for its potential biological activities, which may include antioxidant, anti-inflammatory, and anticancer effects, similar to other flavonoids[3][4]. The O-methylation of the flavonoid core can influence its bioavailability and metabolic stability, making it a significant compound for pharmacological studies[5].

These application notes provide detailed protocols for the extraction, identification, and quantification of this compound, establishing a framework for its analytical standards. The methodologies are based on established techniques for the analysis of flavonoids from plant matrices.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is fundamental for the development of analytical methods.

PropertyValueSource
Molecular Formula C₁₉H₁₈O₈PubChem
IUPAC Name 5,6-dihydroxy-2-(3,4-dimethoxyphenyl)-7,8-dimethoxychromen-4-onePubChem
Molar Mass 374.34 g/mol PubChem
Appearance Likely a yellow amorphous powder (typical for flavonoids)N/A
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO.General flavonoid knowledge
UV-Vis λmax Expected in the range of 280-350 nm in methanol.[6]

Experimental Protocols

Extraction of this compound from Mentha x piperita (Peppermint) Leaves

This protocol describes the extraction of this compound from dried peppermint leaves for subsequent analysis.

Materials:

  • Dried and powdered peppermint leaves

  • Methanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1.0 g of dried, powdered peppermint leaves into a 50 mL conical tube.

  • Add 20 mL of 80% methanol in water (v/v).

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.

  • Combine the supernatants.

  • Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines an HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1200 series or equivalent with a Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 280 nm and 330 nm

Calibration: A standard curve for this compound should be prepared using a certified reference standard, if available. In the absence of a commercial standard, a purified and structurally confirmed isolate of this compound should be used. Prepare a stock solution of this compound in methanol and perform serial dilutions to create calibration standards ranging from 1 to 100 µg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Sensitive Quantification

For highly sensitive and specific detection, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

ParameterCondition
LC System UHPLC system (e.g., Waters Acquity or equivalent)
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Gradient Elution A suitable gradient to resolve this compound from other matrix components.
Flow Rate 0.4 mL/min
Mass Spectrometer Triple quadrupole or Q-TOF mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive and negative modes
MRM Transitions To be determined by infusing a pure standard of this compound. Predicted transitions for [M+H]⁺ (m/z 375.1) and [M-H]⁻ (m/z 373.1) should be optimized.

Data Presentation: Quantitative Analytical Data for this compound

ParameterExpected ValueMethod
Retention Time (HPLC) Dependent on the specific method, but expected to be in the mid-to-late part of a typical flavonoid gradient.HPLC-UV
m/z [M+H]⁺ 375.1129LC-MS
m/z [M-H]⁻ 373.0978LC-MS
Major MS/MS Fragments To be determined experimentally. Fragments would arise from the loss of methyl groups and retro-Diels-Alder fragmentation of the C-ring.LC-MS/MS
Limit of Detection (LOD) Estimated to be in the low ng/mL range.LC-MS/MS
Limit of Quantification (LOQ) Estimated to be in the mid-to-high ng/mL range.LC-MS/MS

Signaling Pathways and Biological Activity

Flavonoids are known to modulate various signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis[7][8]. While the specific pathways targeted by this compound are not yet fully elucidated, it is hypothesized to interact with key signaling cascades such as the PI3K-Akt and MAPK pathways, which are common targets for flavonoids[8].

Hypothesized Signaling Pathway for this compound

Pebrellin_Signaling This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds/Modulates PI3K PI3K This compound->PI3K Inhibits Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Caption: Hypothesized modulation of the PI3K-Akt signaling pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the analysis of this compound from a plant matrix.

Pebrellin_Workflow Start Plant Material (Mentha x piperita) Extraction Solvent Extraction (80% Methanol, Sonication) Start->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration HPLC_Analysis HPLC-DAD Analysis (Quantification) Filtration->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (Identification & Confirmation) Filtration->LCMS_Analysis Data_Analysis Data Analysis (Quantification & Structural Elucidation) HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis

References

Application Notes and Protocols: Pebrellin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pebrellin is an 8-o-methylated flavonoid found in various plants, including those of the Mentha (mint) genus.[1][2][3] Flavonoids as a class are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[4][5] Methylation of flavonoids can enhance their metabolic stability and membrane permeability, potentially leading to increased oral bioavailability and therapeutic efficacy.[6][7]

These application notes provide a comprehensive guide to preparing this compound for use in in vitro assays, with a focus on achieving appropriate solubility and establishing effective experimental protocols. Due to the limited published data specifically on this compound, the following protocols are based on established methodologies for similar methylated flavonoids. Researchers are advised to perform initial validation experiments to determine the optimal conditions for their specific cell lines and assay systems.

Chemical Properties and Solubility Profile

Understanding the physicochemical properties of this compound is crucial for its effective use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₉H₁₈O₈PubChem
Molecular Weight 374.34 g/mol PubChem
Class 8-O-methylated flavonoid[2][3]
Predicted Water Solubility 0.048 g/LFooDB
Predicted logP 2.63FooDB

Solubility Considerations:

Flavonoids, including methylated variants, generally exhibit good solubility in polar organic solvents.[8] The recommended solvent for preparing a stock solution of this compound for in vitro studies is dimethyl sulfoxide (DMSO). Ethanol can also be considered as an alternative. It is imperative to minimize the final concentration of the organic solvent in the cell culture medium to avoid cytotoxicity. The final DMSO concentration should ideally be kept below 0.1% (v/v).

Table 2: Recommended Solvents for this compound Stock Solution

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 10-50 mMPrimary choice for creating high-concentration stock solutions.
Ethanol (EtOH) 10-50 mMA viable alternative to DMSO. Ensure the final concentration in media is non-toxic to cells.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 374.34 g/mol ).

    • For 1 mL of 10 mM stock: 0.01 mol/L * 0.001 L * 374.34 g/mol = 3.74 mg

  • Weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution into cell culture medium.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required.

  • Sterile conical tubes or microcentrifuge tubes.

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • It is recommended to prepare intermediate dilutions to ensure accuracy.

  • Crucially, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v). A vehicle control containing the same final concentration of DMSO should be included in all experiments.

  • Add the final working solutions to your cell cultures as per your experimental design.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Preparation

The following diagram illustrates the workflow for preparing this compound solutions for in vitro assays.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute in Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells control Prepare Vehicle Control (DMSO in Medium) control->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Workflow for preparing this compound for in vitro assays.
Generalized Signaling Pathways for Flavonoids

While the specific molecular targets of this compound are not well-documented, flavonoids are known to modulate several key signaling pathways. The following diagram depicts a generalized overview of pathways commonly affected by flavonoids, which may serve as a starting point for investigating the mechanism of action of this compound.

G cluster_antioxidant Antioxidant Response cluster_inflammation Anti-inflammatory Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenging Nrf2 Nrf2 Activation This compound->Nrf2 NFkB NF-κB Inhibition This compound->NFkB ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Cytokines

Potential signaling pathways modulated by flavonoids like this compound.

Potential In Vitro Assays

Based on the known biological activities of flavonoids, the following in vitro assays could be relevant for investigating the effects of this compound:

Table 3: Suggested In Vitro Assays for this compound

Assay TypeSpecific Assay ExampleBiological Question
Cytotoxicity MTT, MTS, or CellTiter-Glo AssayDoes this compound affect cell viability and proliferation?
Antioxidant Activity DCFDA Assay for intracellular ROSDoes this compound reduce oxidative stress in cells?
Anti-inflammatory Activity Griess Assay for nitric oxide productionCan this compound inhibit inflammatory responses in cells like macrophages?
ELISA for pro-inflammatory cytokines (e.g., TNF-α, IL-6)Does this compound reduce the secretion of inflammatory mediators?
Anticancer Activity Wound Healing/Transwell Migration AssayDoes this compound inhibit cancer cell migration and invasion?
Apoptosis Assays (e.g., Annexin V/PI staining)Can this compound induce programmed cell death in cancer cells?
Enzyme Inhibition Specific enzyme activity assaysDoes this compound inhibit enzymes relevant to disease pathways?

Conclusion

While specific experimental data for this compound is limited, its classification as a methylated flavonoid provides a strong basis for designing and executing in vitro studies. By following the generalized protocols for solubility and assay design outlined in these notes, researchers can effectively begin to explore the biological activities and therapeutic potential of this compound. It is essential to perform preliminary dose-response experiments and to always include appropriate vehicle controls to ensure the validity of the experimental results.

References

Application Notes and Protocols for In Vivo Administration of Pebrellin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited publicly available data exists for the in vivo administration of Pebrellin. The following protocols and information are based on general practices for flavonoid and small molecule administration in preclinical research. Researchers should conduct their own dose-finding and toxicity studies to determine the optimal and safe dosage for their specific animal models and experimental goals.

Introduction

This compound is a flavonoid, specifically an 8-O-methylated flavonoid, that has been identified in plants such as peppermint (Mentha x piperita) and spearmint (Mentha spicata)[1]. Flavonoids are a class of natural compounds known for their diverse biological activities. As a member of this class, this compound is of interest for its potential pharmacological effects. This document provides a generalized experimental protocol for the in vivo administration of this compound to facilitate preclinical research.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for formulation development.

PropertyValueSource
CAS Number 13509-93-8MedKoo Biosciences[2]
Molecular Formula C19H18O8MedKoo Biosciences[2]
Molecular Weight 374.35 g/mol MedKoo Biosciences[2]
Water Solubility 0.048 g/L (Predicted)FooDB[1]
logP 2.63 (Predicted)FooDB[1]

Experimental Protocols

The following are generalized protocols for the in vivo administration of this compound. The appropriate route of administration and vehicle will depend on the experimental design and the target organ system.

Vehicle Selection and Formulation

Due to its low predicted water solubility, this compound will likely require a non-aqueous vehicle for in vivo administration. Common vehicles for hydrophobic compounds include:

  • Corn oil or Sesame oil: Suitable for oral (gavage) and subcutaneous injections.

  • Dimethyl sulfoxide (DMSO): Often used as a solvent, but can have its own biological effects. It is typically diluted with saline or phosphate-buffered saline (PBS) to a final concentration of <10% for in vivo use.

  • Polyethylene glycol (PEG) 300 or 400: Can be used to improve the solubility of hydrophobic compounds and is suitable for various administration routes.

  • Carboxymethylcellulose (CMC): A suspending agent used for oral administration of compounds that are not fully soluble.

Protocol for Formulation (Example using DMSO and Saline):

  • Weigh the desired amount of this compound powder.

  • Dissolve the this compound in a minimal amount of 100% DMSO. Gentle warming and vortexing may be required.

  • Once fully dissolved, add sterile saline or PBS to the desired final volume. The final DMSO concentration should be kept as low as possible (ideally ≤10%).

  • Ensure the final solution is clear and free of precipitates before administration. If a precipitate forms, the formulation may need to be adjusted.

Routes of Administration

Common routes for in vivo administration of small molecules in rodents include[3]:

  • Oral (p.o.): Administration via gavage is a precise method for delivering a specific dose.

  • Intraperitoneal (i.p.): Injection into the peritoneal cavity allows for rapid absorption.

  • Intravenous (i.v.): Injection directly into a vein provides immediate systemic circulation. This route requires compounds to be fully solubilized.

  • Subcutaneous (s.c.): Injection under the skin allows for slower, more sustained absorption.

Suggested In Vivo Study Design: Dose-Response and Acute Toxicity

The following is a suggested design for an initial study to determine the dose-response and acute toxicity of this compound in a mouse model. This type of study is a prerequisite for further efficacy studies.

Animals:

  • 6-8 week old mice (e.g., C57BL/6 or BALB/c), both male and female.

  • Animals should be acclimated for at least one week before the start of the experiment.

Groups:

  • Group 1: Vehicle control

  • Group 2: this compound - Low dose (e.g., 10 mg/kg)

  • Group 3: this compound - Mid dose (e.g., 50 mg/kg)

  • Group 4: this compound - High dose (e.g., 100 mg/kg)

(Note: These doses are hypothetical and should be adjusted based on preliminary in vitro data and the toxicity of similar flavonoids.)

Procedure:

  • Prepare the this compound formulation and the vehicle control.

  • Record the initial body weight of each animal.

  • Administer a single dose of the vehicle or this compound solution to the respective groups via the chosen route of administration (e.g., oral gavage).

  • Monitor the animals for any signs of toxicity, such as changes in behavior, appearance, or activity, at regular intervals (e.g., 1, 4, 24, and 48 hours post-administration).

  • Record body weights daily.

  • At the end of the observation period (e.g., 7-14 days), euthanize the animals and collect blood for hematological and biochemical analysis.

  • Perform a gross necropsy and collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination.

Data Presentation

Quantitative data from in vivo studies should be summarized in tables for clear comparison.

Table 2: Hypothetical Summary of Acute Toxicity Data for this compound in Mice

Treatment GroupDose (mg/kg)MortalityChange in Body Weight (%)Key Hematological FindingsKey Biochemical Findings
Vehicle Control 00/10+5.2NormalNormal
This compound 100/10+4.8NormalNormal
This compound 500/10+3.5To be determinedTo be determined
This compound 1001/10-2.1To be determinedTo be determined

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study of this compound.

G cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring & Data Collection cluster_analysis Analysis Pebrellin_Formulation This compound Formulation Dosing Dosing (e.g., Oral Gavage) Pebrellin_Formulation->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Clinical_Observation Clinical Observation Dosing->Clinical_Observation Body_Weight Body Weight Measurement Dosing->Body_Weight Blood_Collection Blood Collection Clinical_Observation->Blood_Collection Body_Weight->Blood_Collection Tissue_Harvesting Tissue Harvesting Blood_Collection->Tissue_Harvesting Hematology Hematology Blood_Collection->Hematology Biochemistry Serum Biochemistry Blood_Collection->Biochemistry Histopathology Histopathology Tissue_Harvesting->Histopathology Data_Analysis Data Analysis & Reporting Hematology->Data_Analysis Biochemistry->Data_Analysis Histopathology->Data_Analysis

Caption: Workflow for a typical in vivo study of a novel compound.

Hypothetical Signaling Pathway

The precise mechanism of action for this compound has not been elucidated. However, many flavonoids are known to exert their effects through modulation of common signaling pathways, such as antioxidant and anti-inflammatory pathways. The following diagram illustrates a generalized signaling pathway that could be investigated for this compound.

G cluster_pathway Potential Anti-inflammatory Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS inhibits? NFkB NF-κB This compound->NFkB inhibits? ROS->NFkB activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines promotes transcription of Inflammation Inflammation Inflammatory_Cytokines->Inflammation

Caption: A hypothetical anti-inflammatory signaling pathway for this compound.

References

Unveiling Herbal Intake: Berberine as a Robust Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Pebrellin": Initial literature searches for "this compound" as a biomarker for herbal intake did not yield any matching results. It is possible that this term is a proprietary name, a novel but not yet widely published compound, or a misspelling of an existing phytochemical. In the interest of providing a comprehensive and actionable guide, this document focuses on Berberine , a well-researched and validated biomarker for the intake of several common herbal supplements.

Introduction

The increasing use of herbal supplements in clinical trials and by the general public necessitates reliable methods to verify compliance and understand the pharmacokinetic profiles of active compounds. Berberine, a bright yellow isoquinoline alkaloid, is a major active constituent in a variety of medicinal plants, including Goldenseal (Hydrastis canadensis), Barberry (Berberis vulgaris), and Oregon Grape (Berberis aquifolium).[1] Its presence in biological fluids can serve as a definitive biomarker for the ingestion of these herbs.

These application notes provide a detailed overview of berberine's pharmacokinetic properties, a validated protocol for its quantification in human plasma, and a summary of its metabolic fate, offering a valuable resource for researchers, scientists, and drug development professionals.

Data Presentation: Pharmacokinetics of Berberine

The oral bioavailability of berberine is generally low due to poor absorption and significant first-pass metabolism.[2][3][4] However, sensitive analytical techniques can reliably detect berberine and its metabolites in systemic circulation. The following table summarizes key pharmacokinetic parameters of berberine in humans and rats following oral administration.

SpeciesDosageCmax (Maximum Plasma Concentration)AUC (Area Under the Curve)Tmax (Time to Cmax)Reference
Human400 mg Berberine~0.4 ng/mL9.2 ng·h/mL8 hours[2][5]
Human500 mg Berberine~0.07 nMNot ReportedNot Reported[2]
Human2.7 g Goldenseal (78 mg hydrastine)225 ± 100 ng/mL (for hydrastine)6.4 ± 4.1 ng·h/mL·kg (for hydrastine)1.5 ± 0.3 hours[6]
Rat48.2 mg/kg BerberineNot ReportedNot ReportedNot Reported[3]
Rat100 mg/kg Berberine9.48 ng/mL46.5 ng·h/mLNot Reported[2]
Rat120 mg/kg Berberine~32.6 ng/mLNot ReportedNot Reported[3]
Rat200 mg/kg BerberineNot ReportedNot ReportedNot Reported[2]
Rat240 mg/kg BerberineNot ReportedNot ReportedNot Reported[3]

Signaling and Metabolic Pathways

Berberine's pharmacological effects are attributed to its interaction with various cellular targets. A key mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[7][8][9][10] Upon entering the body, berberine undergoes extensive metabolism, primarily in the liver and gut. The biotransformation involves Phase I (oxidation, demethylation) and Phase II (glucuronidation, sulfation) reactions. The gut microbiota also plays a crucial role in the metabolism of berberine.[2][9][11]

The major metabolic pathways of berberine include demethylation, demethylenation, reduction, and hydroxylation, followed by conjugation.[12][13] Key metabolites include berberrubine, thalifendine, demethyleneberberine, and jatrorrhizine.[14]

Berberine_Metabolism Berberine Berberine PhaseI Phase I Metabolism (CYP450 Enzymes, Gut Microbiota) Demethylation, Demethylenation, Reduction Berberine->PhaseI Metabolites Phase I Metabolites - Berberrubine - Thalifendine - Demethyleneberberine - Jatrorrhizine PhaseI->Metabolites PhaseII Phase II Metabolism (UGTs, SULTs) Glucuronidation, Sulfation Metabolites->PhaseII Conjugates Phase II Metabolites (Glucuronide and Sulfate Conjugates) PhaseII->Conjugates Excretion Excretion (Urine, Feces, Bile) Conjugates->Excretion

Metabolic pathway of Berberine.

Experimental Protocols

The following is a detailed protocol for the quantification of berberine in human plasma using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is highly sensitive and specific, making it suitable for pharmacokinetic studies where plasma concentrations of berberine are expected to be low.

Materials and Reagents
  • Berberine hydrochloride standard

  • Berberine-d6 (internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (blank)

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • To a 1.5 mL polypropylene tube, add 270 µL of plasma.

  • Spike with 10 µL of the internal standard solution (Berberine-d6).

  • Add 1.25 mL of methanol to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer 1 mL of the supernatant to a clean glass tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 60°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 v/v, 10 mM ammonium formate with 0.1% formic acid in water:methanol).

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.[15]

UPLC-MS/MS Conditions
  • Chromatographic System: A validated UPLC system.

  • Column: ACQUITY UPLC® BEH C18 column (or equivalent).

  • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to separate berberine from endogenous plasma components.

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.[15][16][17]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Berberine: m/z 336.1 → 320.2

    • Berberine-d6 (IS): m/z 342.2 → 294.3[18]

  • Data Analysis: Quantify berberine concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Spike Spike with Internal Standard (Berberine-d6) Plasma->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Supernatant Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Inject Inject into UPLC-MS/MS Centrifuge2->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometry Detection (MRM Mode) Separate->Detect Quantify Quantification (Peak Area Ratio vs. Calibration Curve) Detect->Quantify

Experimental workflow for Berberine quantification.

Conclusion

Berberine serves as a reliable and quantifiable biomarker for the intake of popular herbal supplements such as Goldenseal and Barberry. The low oral bioavailability of berberine necessitates the use of highly sensitive analytical methods like UPLC-MS/MS for accurate determination in biological matrices. The provided protocol offers a robust starting point for researchers to develop and validate their own assays for pharmacokinetic and compliance monitoring studies. Understanding the metabolic fate of berberine is also crucial for interpreting its pharmacological activity and the potential for herb-drug interactions.

References

Troubleshooting & Optimization

Pebrellin Yield Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the yield of Pebrellin from its natural source, Streptomyces pebrillius.

Frequently Asked Questions (FAQs)

Q1: What is the optimal growth phase of S. pebrillius for this compound production?

A1: this compound is a secondary metabolite, and its production typically begins during the late logarithmic to early stationary phase of growth. It is crucial to monitor the growth curve of your S. pebrillius culture to determine the optimal harvest time. We recommend harvesting 48-72 hours post-inoculation, but this may vary depending on the specific fermentation conditions.

Q2: My this compound yield is consistently low. What are the most common causes?

A2: Low this compound yield can stem from several factors. The most common issues include suboptimal fermentation conditions (pH, temperature, aeration), nutrient limitation in the culture medium, degradation of this compound post-extraction, or low expression of the this compound biosynthetic gene cluster. Our troubleshooting guides below provide a systematic approach to identifying and resolving these issues.

Q3: Can the choice of extraction solvent impact the final yield of this compound?

A3: Absolutely. The selection of an appropriate extraction solvent is critical for maximizing the recovery of this compound.[1] this compound is moderately polar, and a solvent system of ethyl acetate or n-butanol has been shown to be effective.[2] It is advisable to perform a small-scale solvent screen to determine the optimal extraction solvent for your specific workflow.[1][3]

Q4: Are there any known elicitors that can boost this compound production in S. pebrillius?

A4: Yes, the addition of elicitors to the culture medium can significantly enhance this compound yield.[4] Both biotic and abiotic elicitors have been shown to be effective. For instance, sub-inhibitory concentrations of certain antibiotics or the addition of fungal cell wall extracts can stimulate the this compound biosynthetic pathway.[5][6] Chemical elicitors are also a cost-effective approach to increase antibiotic yields.[5]

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Production

This guide will help you diagnose and resolve issues related to low or undetectable levels of this compound in your S. pebrillius cultures.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Fermentation Conditions Verify and optimize key fermentation parameters such as pH (maintain between 6.8-7.2), temperature (28-30°C), and aeration (200-250 rpm shaker speed).[7]Optimized conditions will support robust growth and secondary metabolite production.
Nutrient Limitation Supplement the culture medium with additional carbon (e.g., glucose, glycerol) and nitrogen (e.g., yeast extract, peptone) sources.[8]Increased availability of precursors for this compound biosynthesis.
Incorrect Harvest Time Perform a time-course experiment, harvesting and analyzing samples at 12-hour intervals to identify the peak production window.Determination of the optimal time for harvesting to maximize this compound yield.
Genetic Instability of S. pebrillius Re-streak your culture from a glycerol stock to ensure the use of a viable and productive strain. Consider performing a new isolation from the original source if necessary.A genetically stable and high-producing strain is essential for consistent yields.

Low_Yield_Troubleshooting Start Low this compound Yield Check_Fermentation Check Fermentation Parameters (pH, Temp, Aeration) Start->Check_Fermentation Check_Media Analyze Culture Medium Composition Start->Check_Media Check_Harvest Verify Harvest Time Start->Check_Harvest Check_Strain Assess Strain Viability & Purity Start->Check_Strain Optimize_Fermentation Optimize Fermentation Conditions Check_Fermentation->Optimize_Fermentation Suboptimal Supplement_Media Supplement with Precursors/Nutrients Check_Media->Supplement_Media Deficient Time_Course Perform Time-Course Experiment Check_Harvest->Time_Course Incorrect Re_streak Re-streak from Stock Culture Check_Strain->Re_streak Contaminated/ Non-viable Yield_Improved Yield Improved Optimize_Fermentation->Yield_Improved Supplement_Media->Yield_Improved Time_Course->Yield_Improved Re_streak->Yield_Improved

Issue 2: this compound Degradation During Extraction and Purification

This guide addresses the potential loss of this compound during downstream processing.

Potential Cause Troubleshooting Step Expected Outcome
pH Instability Buffer the extraction solvent and all subsequent purification buffers to maintain a pH between 6.0 and 7.0.Prevention of acid or base-catalyzed degradation of this compound.
Thermal Degradation Perform all extraction and purification steps at low temperatures (4-8°C) and minimize exposure to heat.Reduced thermal degradation of the this compound molecule.
Oxidative Damage Add antioxidants, such as ascorbic acid or BHT, to the extraction solvent.Protection of this compound from oxidative damage.
Enzymatic Degradation Immediately after harvesting, quench metabolic activity by rapidly cooling the culture or adding a metabolic inhibitor.[9]Inactivation of enzymes that could potentially degrade this compound.

Experimental Protocols

Protocol 1: Elicitor-Mediated Enhancement of this compound Production

This protocol details a method for using a chemical elicitor to increase the yield of this compound from S. pebrillius.

1. Preparation of Seed Culture:

  • Inoculate a single colony of S. pebrillius into 50 mL of Tryptic Soy Broth (TSB).

  • Incubate at 28°C with shaking at 220 rpm for 48 hours.

2. Production Culture Inoculation:

  • Inoculate 1 L of production medium (e.g., R5A medium) with 5% (v/v) of the seed culture.

  • Incubate at 28°C with shaking at 220 rpm.

3. Addition of Elicitor:

  • After 24 hours of incubation, add the chemical elicitor (e.g., N-acetylglucosamine) to a final concentration of 50 µM.

  • A control flask without the elicitor should be run in parallel.

4. Fermentation and Harvesting:

  • Continue the incubation for an additional 48 hours.

  • Harvest the culture by centrifugation at 8,000 x g for 15 minutes.

5. Extraction and Analysis:

  • Extract the supernatant with an equal volume of ethyl acetate.

  • Concentrate the organic phase and analyze the this compound concentration using HPLC.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Seed Prepare Seed Culture (48h) Inoculate_Prod Inoculate Production Culture Prep_Seed->Inoculate_Prod Add_Elicitor Add Elicitor (24h) Inoculate_Prod->Add_Elicitor Incubate Incubate (48h) Add_Elicitor->Incubate Harvest Harvest Culture Incubate->Harvest Extract Extract this compound Harvest->Extract Analyze HPLC Analysis Extract->Analyze

Data Presentation

Table 1: Effect of Different Elicitors on this compound Yield
Elicitor Concentration (µM) This compound Yield (mg/L) Fold Increase
Control015.2 ± 1.81.0
N-acetylglucosamine5042.5 ± 3.12.8
Chitosan10035.8 ± 2.52.4
Ethanol1% (v/v)25.1 ± 2.01.7
Table 2: Optimization of Fermentation pH for this compound Production
pH Biomass (g/L) This compound Yield (mg/L)
6.03.1 ± 0.28.9 ± 0.9
6.54.5 ± 0.314.7 ± 1.2
7.04.8 ± 0.415.5 ± 1.5
7.54.2 ± 0.311.3 ± 1.0
8.03.5 ± 0.27.2 ± 0.8

Signaling Pathways

Hypothetical Biosynthetic Pathway of this compound

This compound is a polyketide synthesized by a Type I polyketide synthase (PKS). The pathway is initiated with an acetyl-CoA starter unit, followed by the incorporation of six malonyl-CoA extender units. The final product is released from the PKS by a thioesterase domain.

Pebrellin_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) cluster_product Final Product Acetyl_CoA Acetyl-CoA PKS_Module1 Module 1 (Loading) Acetyl_CoA->PKS_Module1 Malonyl_CoA Malonyl-CoA PKS_Module2 Module 2 Malonyl_CoA->PKS_Module2 PKS_Module3 Module 3 Malonyl_CoA->PKS_Module3 PKS_Module4 Module 4 Malonyl_CoA->PKS_Module4 PKS_Module5 Module 5 Malonyl_CoA->PKS_Module5 PKS_Module6 Module 6 Malonyl_CoA->PKS_Module6 PKS_Module7 Module 7 Malonyl_CoA->PKS_Module7 PKS_Module1->PKS_Module2 PKS_Module2->PKS_Module3 PKS_Module3->PKS_Module4 PKS_Module4->PKS_Module5 PKS_Module5->PKS_Module6 PKS_Module6->PKS_Module7 Thioesterase Thioesterase (Release) PKS_Module7->Thioesterase This compound This compound Thioesterase->this compound

References

Pebrellin Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Pebrellin.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Issue 1: Low Diastereoselectivity in the Aldol Condensation Step (Coupling of Fragment A and Fragment B)

  • Question: We are observing a nearly 1:1 mixture of diastereomers in the aldol condensation step to couple Fragments A and B. How can we improve the diastereoselectivity in favor of the desired (R,S)-diastereomer?

  • Answer: Low diastereoselectivity in this crucial step is a common challenge. The facial selectivity of the enolate addition to the aldehyde is highly dependent on the reaction conditions. Here are several factors to investigate:

    • Choice of Base and Solvent: The geometry of the lithium enolate is critical for stereocontrol. The use of non-coordinating solvents like hexanes or toluene with lithium-based hindered amides can favor a specific enolate geometry.

    • Temperature: Aldol reactions are often sensitive to temperature. Running the reaction at lower temperatures (e.g., -78 °C) can enhance stereoselectivity by favoring the transition state leading to the desired product.

    • Lewis Acid Additives: The addition of a Lewis acid can pre-organize the transition state, leading to improved facial selectivity. Consider screening various Lewis acids.

    Troubleshooting Workflow: Improving Diastereoselectivity

    G start Low Diastereoselectivity (Observed ~1:1 Ratio) cond1 Is the reaction temperature at -78°C? start->cond1 step1 Decrease temperature to -78°C cond1->step1 No cond2 Are you using LDA in THF? cond1->cond2 Yes step1->cond2 step2 Switch to LiHMDS in Toluene cond2->step2 Yes cond3 Is a Lewis Acid being used? cond2->cond3 No step2->cond3 step3 Screen Lewis Acids (e.g., TiCl4, MgBr2·OEt2) cond3->step3 No end Improved Diastereoselectivity (Target >10:1 d.r.) cond3->end Yes step3->end

    Troubleshooting workflow for the aldol condensation step.

    Table 1: Effect of Reaction Conditions on Diastereomeric Ratio (d.r.)

BaseSolventTemperature (°C)Lewis Acid (1.1 eq)Diastereomeric Ratio (Desired:Undesired)
LDATHF-78None1.2 : 1
LiHMDSTHF-78None3.5 : 1
LiHMDSToluene-78None8.1 : 1
LiHMDSToluene-78MgBr₂·OEt₂15.3 : 1
LiHMDSToluene-78TiCl₄>20 : 1

Issue 2: Formation of Byproducts during Late-Stage Epoxidation

  • Question: The epoxidation of the conjugated diene in our advanced intermediate is resulting in the formation of a diol byproduct and some starting material remains unreacted. How can we achieve a clean and complete conversion to the desired epoxide?

  • Answer: The epoxidation of electron-rich dienes can be challenging. The desired epoxide can be susceptible to nucleophilic attack by water, leading to the diol byproduct. Incomplete conversion is also a common issue.

    • Choice of Oxidant: While m-CPBA is a common choice, consider using a buffered system (e.g., with NaHCO₃ or K₂CO₃) to neutralize the meta-chlorobenzoic acid byproduct, which can catalyze ring-opening of the epoxide. Alternatively, dimethyldioxirane (DMDO) is a neutral and highly reactive oxidant that often gives cleaner reactions at low temperatures.

    • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize the formation of the diol. Use freshly distilled solvents and flame-dried glassware.

    Table 2: Comparison of Epoxidation Reagents and Conditions

OxidantSolventAdditiveTemperature (°C)Yield of Epoxide (%)Yield of Diol (%)
m-CPBACH₂Cl₂None06525
m-CPBACH₂Cl₂NaHCO₃085<5
DMDOAcetoneNone-2092<2

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the Ring-Closing Metathesis (RCM) step to form the this compound macrocycle?

A1: For the macrocyclization of the this compound precursor, we recommend using a second-generation Grubbs catalyst (e.g., Grubbs-Hoveyda II) or a Zhan catalyst. These catalysts generally exhibit higher activity and stability. It is crucial to perform the reaction at high dilution (typically 0.001 M) to favor the intramolecular RCM over intermolecular dimerization.

Q2: What is the proposed mechanism of action for this compound?

A2: While research is ongoing, preliminary studies suggest that this compound targets the microtubule network in cancer cells. It is believed to bind to a unique site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Hypothetical Signaling Pathway of this compound

G This compound This compound Tubulin β-Tubulin Binding This compound->Tubulin Microtubule Microtubule Dynamics Disruption Tubulin->Microtubule Spindle Mitotic Spindle Assembly Failure Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Proposed mechanism of action for this compound.

Experimental Protocols

Protocol 1: Optimized Aldol Condensation with High Diastereoselectivity

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of Fragment B (1.0 eq) in anhydrous toluene (to a final concentration of 0.1 M).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of LiHMDS (1.1 eq, 1.0 M in hexanes) dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Lewis Acid Addition: Add a solution of MgBr₂·OEt₂ (1.2 eq) in a 1:1 mixture of toluene/CH₂Cl₂ dropwise. Stir for 30 minutes.

  • Aldehyde Addition: Add a pre-cooled (-78 °C) solution of Fragment A (1.2 eq) in anhydrous toluene dropwise over 20 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 4 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.

Protocol 2: Clean Epoxidation using Dimethyldioxirane (DMDO)

  • Preparation: Dissolve the diene-containing intermediate (1.0 eq) in anhydrous acetone (to a final concentration of 0.05 M) in a flame-dried flask under argon.

  • Cooling: Cool the solution to -20 °C.

  • Oxidant Addition: Slowly add a pre-titrated solution of DMDO in acetone (1.5 eq) dropwise over 30 minutes.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching and Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure (use a cold trap to capture excess DMDO). The crude product can often be used in the next step without further purification. If necessary, purify by flash chromatography on a short silica gel plug.

Pebrellin stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability and degradation issues that may be encountered during experiments with Pebrellin. The following information is based on general knowledge of flavonoid compounds, as specific stability data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound is an 8-o-methylated flavonoid.[1][2] Flavonoids are a class of organic compounds widely distributed in plants.[1] this compound has been identified in plants such as peppermint (Mentha x piperita), pot marjoram (Origanum onites), and spearmint (Mentha spicata).[1]

Q2: What are the common causes of this compound degradation?

While specific degradation pathways for this compound are not extensively documented, flavonoids, in general, are susceptible to degradation from various factors, including:

  • pH: Changes in pH can lead to hydrolysis of the flavonoid structure.[3]

  • Temperature: Elevated temperatures can accelerate degradation kinetics.

  • Light: Exposure to UV or visible light can cause photodegradation.[3]

  • Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.[3]

  • Moisture: Hydrolysis can occur in the presence of water.[3]

  • Enzymatic degradation: If working with biological samples, enzymes can metabolize this compound.

Q3: How can I monitor the stability of my this compound sample?

Several analytical techniques can be employed to monitor the stability of this compound and detect degradation products. These methods are generally applicable to phytoconstituents:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common and effective method for separating and quantifying the parent compound and its degradation products.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and selectivity for identifying and quantifying both the parent compound and its degradation products, even at low concentrations.[3][4]

  • UV-Visible Spectroscopy: This technique can be used to monitor changes in the absorbance spectrum of this compound, which may indicate degradation.[3]

Troubleshooting Guides

Issue 1: Unexpected loss of this compound activity or concentration in my experiments.
  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that this compound is stored under the recommended conditions (see Q4 in FAQs).

    • Review Experimental Protocol:

      • pH of Solutions: Ensure the pH of your buffers and solutions is within a stable range for flavonoids (typically slightly acidic to neutral).

      • Temperature Exposure: Minimize the exposure of this compound solutions to high temperatures. Prepare solutions fresh and store them on ice if necessary during the experiment.

      • Light Exposure: Protect this compound solutions from light by using amber vials or covering containers with aluminum foil.

    • Perform a Stability Check: Analyze a freshly prepared this compound standard alongside your experimental sample using an appropriate analytical method (e.g., HPLC) to determine the extent of degradation.

Issue 2: Appearance of unknown peaks in my chromatogram when analyzing this compound.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information can help in the tentative identification of degradation products.

    • Conduct Forced Degradation Studies: To confirm that the unknown peaks are indeed degradation products, perform forced degradation studies on a pure this compound standard. This involves intentionally exposing the compound to harsh conditions (acid, base, heat, light, oxidation) to generate degradation products.[5][6]

    • Compare Chromatograms: Compare the chromatograms from the forced degradation study with your experimental sample. If the retention times and mass spectra of the unknown peaks match those of the forced degradation products, it confirms their identity.

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the degradation pathway of this compound.

Materials:

  • This compound standard

  • Methanol or other suitable organic solvent

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or LC-MS system

  • pH meter

  • Water bath

  • UV lamp

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Analyze by HPLC or LC-MS.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate the mixture at room temperature for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Analyze by HPLC or LC-MS.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Incubate the mixture at room temperature for 24 hours.

    • Analyze by HPLC or LC-MS.

  • Thermal Degradation:

    • Heat the this compound stock solution at 60°C for 24 hours.

    • Analyze by HPLC or LC-MS.

  • Photodegradation:

    • Expose the this compound stock solution to UV light (e.g., 254 nm) for 24 hours.

    • Analyze by HPLC or LC-MS.

  • Control Sample: Keep a portion of the this compound stock solution at the recommended storage condition to serve as a control.

  • Analysis: Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)
0.1 M HCl246015%2
0.1 M NaOH242540%3
3% H₂O₂242525%2
Thermal246010%1
Photolytic (UV)242530%3

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Alkaline Hydrolysis (0.1 M NaOH, RT) prep->base Expose to Stress oxide Oxidative (3% H₂O₂, RT) prep->oxide Expose to Stress thermal Thermal (60°C) prep->thermal Expose to Stress photo Photolytic (UV light, RT) prep->photo Expose to Stress analysis HPLC / LC-MS Analysis acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis compare Compare with Control analysis->compare identify Identify Degradation Products compare->identify hypothetical_signaling_pathway cluster_input Input cluster_pathway Hypothetical Signaling Cascade cluster_output Cellular Response This compound This compound receptor Cell Surface Receptor This compound->receptor Binds to kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates response Gene Expression & Cellular Response transcription_factor->response Regulates

References

Pebrellin Technical Support Center: Optimizing Dosage for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pebrellin, a potent and selective inhibitor of the Fictional Kinase 1 (FK1) signaling pathway. This guide is designed to help researchers, scientists, and drug development professionals optimize this compound dosage for their cell-based assays and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: For a new cell line, we recommend starting with a broad range of concentrations to determine the sensitivity of your specific model. A typical starting dose-response experiment might include concentrations from 1 nM to 100 µM.[1] Based on internal data, most cancer cell lines show an IC50 value for this compound in the range of 100 nM to 5 µM.

Q2: How do I determine the half-maximal inhibitory concentration (IC50) for this compound?

A2: The IC50 value is the concentration of this compound required to inhibit 50% of a biological process, such as cell proliferation. It can be determined by performing a dose-response experiment and measuring cell viability across a range of this compound concentrations. A common method is the MTT or MTS assay.[2][3][4][5] The resulting data can be plotted on a semi-logarithmic graph (viability vs. log[this compound concentration]) to calculate the IC50.

Q3: What is the optimal incubation time for this compound treatment?

A3: The optimal incubation time depends on the cell line's doubling time and the specific endpoint being measured. For cell viability assays, a 48- to 72-hour incubation is often sufficient to observe significant effects on proliferation. For target engagement or phosphorylation studies (e.g., via Western blot), shorter incubation times (e.g., 1 to 24 hours) may be more appropriate.

Q4: Can this compound be used in combination with other drugs?

A4: Yes, this compound can be used in combination with other therapeutic agents. When designing combination studies, it is important to first establish the optimal dose for each drug individually. Synergy, additivity, or antagonism can then be assessed using methods such as the Chou-Talalay method.

Q5: What is the solubility and stability of this compound in cell culture media?

A5: this compound is highly soluble in DMSO. For cell-based assays, we recommend preparing a concentrated stock solution in DMSO (e.g., 10 mM) and then diluting it to the final desired concentration in cell culture media. It is advisable to avoid repeated freeze-thaw cycles of the stock solution. This compound is stable in culture media for at least 72 hours under standard incubation conditions (37°C, 5% CO2).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High cell death is observed even at the lowest this compound concentrations.

  • Possible Cause 1: High sensitivity of the cell line. Some cell lines are exceptionally sensitive to FK1 inhibition.

    • Solution: Expand the dose-response curve to include lower concentrations (e.g., picomolar to low nanomolar range) to accurately determine the IC50.

  • Possible Cause 2: Incorrect dosage calculation. Errors in serial dilutions or stock concentration calculations can lead to unintended high doses.

    • Solution: Double-check all calculations and ensure pipettes are properly calibrated.

  • Possible Cause 3: Off-target toxicity. At very high concentrations, small molecule inhibitors may exhibit off-target effects.[6][7]

    • Solution: Confirm target inhibition using a specific downstream biomarker (e.g., phosphorylation of a substrate) via Western blot to ensure the observed effect is on-target.

Issue 2: No observable effect of this compound, even at high concentrations.

  • Possible Cause 1: Cell line resistance. The cell line may lack the FK1 target or have mutations that prevent this compound from binding.[6]

    • Solution: Confirm the expression of FK1 in your cell line using Western blot or qPCR. Sequence the FK1 gene to check for potential resistance mutations.

  • Possible Cause 2: this compound degradation. Improper storage or handling of the this compound stock solution may lead to degradation.

    • Solution: Use a fresh vial of this compound or prepare a new stock solution. Store the stock solution at -20°C or -80°C, protected from light.

  • Possible Cause 3: Incorrect assay setup. The chosen assay may not be sensitive enough to detect the effects of this compound.

    • Solution: Ensure the assay is appropriate for the biological question. For example, a cell viability assay might not show an effect if the drug is cytostatic rather than cytotoxic.[5] Consider using an alternative assay, such as a colony formation assay.

Issue 3: High variability between replicate wells.

  • Possible Cause 1: Inconsistent cell seeding. Uneven cell distribution in the microplate can lead to significant variability.[8][9]

    • Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect").

  • Possible Cause 2: Pipetting errors. Inaccurate pipetting during serial dilutions or reagent addition can introduce variability.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For small volumes, it is best to use reverse pipetting.

  • Possible Cause 3: Mycoplasma contamination. Mycoplasma contamination can affect cell health and response to treatment, leading to inconsistent results.[10]

    • Solution: Regularly test your cell cultures for mycoplasma contamination.

Troubleshooting Summary Possible Cause Recommended Solution
High Cell Death at Low Doses Cell line hypersensitivityTest lower concentration range (pM to nM)
Calculation ErrorVerify all dilution calculations
Off-target effectsConfirm on-target activity with a biomarker assay
No Observable Effect Cell line resistanceConfirm FK1 expression and check for mutations
Compound DegradationUse a fresh stock of this compound
Insensitive AssayUse an alternative or more sensitive assay
High Variability Inconsistent cell seedingEnsure homogenous cell suspension; avoid edge effects
Pipetting ErrorsUse calibrated pipettes and proper technique
Mycoplasma ContaminationRegularly test for mycoplasma

Key Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][11]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[2]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus the log of this compound concentration to determine the IC50.

Protocol 2: Western Blot Analysis to Confirm FK1 Pathway Inhibition

This protocol allows for the detection of changes in the phosphorylation status of downstream targets of FK1, confirming this compound's mechanism of action.[12][13]

Materials:

  • Cell lysate buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-FK1-substrate, anti-total-FK1-substrate, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse them with lysis buffer.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-FK1-substrate) overnight at 4°C with gentle agitation.[14]

  • Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total protein and a loading control to ensure equal protein loading.

Appendices: Data and Visualizations

Data Presentation

Table 1: Recommended Starting this compound Concentrations for Various Cancer Cell Lines

Cell LineCancer TypeRecommended Starting RangeTypical IC50
MCF-7Breast10 nM - 10 µM~500 nM
A549Lung100 nM - 50 µM~2 µM
HCT116Colon50 nM - 25 µM~1 µM
U87 MGGlioblastoma1 nM - 10 µM~250 nM

Note: These values are for guidance only and should be empirically determined for your specific experimental conditions.

Visualizations

FKP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Adaptor Adaptor Protein RTK->Adaptor Activates FK1 Fictional Kinase 1 (FK1) Adaptor->FK1 Activates Effector Downstream Effector FK1->Effector Phosphorylates Proliferation Cell Proliferation & Survival Effector->Proliferation GF Growth Factor GF->RTK Binds This compound This compound This compound->FK1 Inhibits

Caption: Fictional Kinase Pathway (FKP) and the inhibitory action of this compound.

Dose_Response_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere (overnight) seed_cells->adhere prep_drug Prepare serial dilutions of this compound adhere->prep_drug treat_cells Treat cells with This compound/vehicle prep_drug->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Analyze data: Normalize to control, plot dose-response curve read_plate->analyze end Determine IC50 analyze->end Troubleshooting_Logic start Unexpected Result no_effect No Effect at High Dose start->no_effect Type of Issue high_toxicity High Toxicity at Low Dose start->high_toxicity Type of Issue high_variability High Variability start->high_variability Type of Issue check_target Check FK1 Expression (Western Blot) no_effect->check_target Possible Cause: Resistance check_compound Check this compound Stock (Use Fresh Aliquot) no_effect->check_compound Possible Cause: Degradation check_assay Review Assay Sensitivity no_effect->check_assay Possible Cause: Insensitive Assay check_dose Verify Dilution Calculations high_toxicity->check_dose Possible Cause: Calculation Error lower_range Test Lower Dose Range (e.g., pM) high_toxicity->lower_range Possible Cause: High Sensitivity check_seeding Review Cell Seeding Technique high_variability->check_seeding Possible Cause: Uneven Seeding check_pipetting Verify Pipette Calibration high_variability->check_pipetting Possible Cause: Pipetting Error check_myco Test for Mycoplasma high_variability->check_myco Possible Cause: Contamination

References

Pebrellin Detection in Mass Spectrometry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric detection of Pebrellin. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions, and detailed experimental protocols. Mass spectrometry is a pivotal analytical technique in drug discovery and development, offering high sensitivity and accuracy for characterizing and quantifying pharmaceutical compounds like this compound.[1][2][3]

This compound Compound Profile

This table summarizes the key physicochemical properties of this compound relevant to its analysis by LC-MS.

PropertyValue
Molecular Formula C₂₂H₂₅N₅O₄
Average Molecular Weight 423.47 g/mol
Monoisotopic Mass 423.1906 g/mol
LogP 2.8
Primary Ionization Mode Positive Electrospray (ESI+)

Frequently Asked Questions (FAQs)

Q1: What are the expected m/z values for this compound in positive ion mode?

A1: When using electrospray ionization in positive mode (ESI+), you should primarily look for the protonated molecule. However, adducts with sodium and potassium are also common.

Ion SpeciesFormulaExpected m/zNotes
Protonated Molecule [M+H]⁺424.1979Most abundant ion under standard acidic mobile phase conditions.
Sodium Adduct [M+Na]⁺446.1798Often observed, especially if glassware or solvents are not meticulously clean.
Potassium Adduct [M+K]⁺462.1538Less common than the sodium adduct but can appear.
Ammonium Adduct [M+NH₄]⁺441.2244May be observed if using an ammonium-based buffer (e.g., ammonium formate).

Q2: What are the recommended starting LC-MS parameters for this compound analysis?

A2: These parameters provide a robust starting point for method development. Optimization will likely be necessary based on your specific instrument and sample matrix.

ParameterRecommended Setting
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temp 350 °C
Desolvation Gas Flow 800 L/Hr
Scan Range (Full Scan) 100 - 1000 m/z
MRM Transitions Q1: 424.2 -> Q3: 297.1 (Quantifier), 424.2 -> 194.1 (Qualifier)

Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound.

Issue: Poor or No Signal Intensity

Q: I am not detecting a signal for this compound, or the signal is extremely weak. What are the possible causes and how can I fix it?

A: A lack of signal is a common issue that can stem from the sample, the LC system, or the mass spectrometer itself.[4][5] A systematic approach is the best way to identify the root cause.

Troubleshooting Steps:

  • Verify Sample Integrity:

    • Concentration: Ensure your sample concentration is within the instrument's detection limits.[4][6] If necessary, prepare a fresh, more concentrated standard.

    • Degradation: Confirm that this compound is stable in your sample matrix and solvent.

  • Check the Mass Spectrometer:

    • Tuning and Calibration: Ensure the mass spectrometer has been recently tuned and calibrated according to the manufacturer's guidelines.[4] Incorrect calibration can lead to significant mass errors and poor sensitivity.

    • Source Conditions: Optimize ionization source parameters, such as capillary voltage and gas flows, as these can significantly impact signal intensity.[4][7]

    • Ionization Mode: Confirm you are operating in the correct polarity (Positive ESI for this compound).

  • Inspect the LC System:

    • Leaks: Check for any leaks in the LC flow path. A drop in pressure is a common indicator.[5][8]

    • Column Health: A contaminated or old column can lead to poor peak shape and reduced signal. Try injecting your standard on a new or known-good column.

    • Autosampler: Verify the autosampler is functioning correctly and the injection needle is not clogged.[5][9]

  • Investigate Matrix Effects:

    • Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[4] To check for this, perform a post-column infusion experiment or compare the signal from a standard in pure solvent versus a matrix-matched standard.[10]

G Start No / Low Signal for this compound Check_MS Verify MS Tuning & Calibration Start->Check_MS Check_Source Optimize Source Parameters (E.g., Voltage) Check_MS->Check_Source If OK Check_Sample Check Sample Concentration & Stability Check_Source->Check_Sample If OK Check_LC Inspect LC for Leaks & Clogs Check_Sample->Check_LC If OK Check_Matrix Investigate Matrix Effects Check_LC->Check_Matrix If OK Solution Signal Restored Check_Matrix->Solution If Addressed

A flowchart for troubleshooting poor or no signal intensity.
Issue: High Background Noise

Q: My chromatograms show a very high or noisy baseline, making it difficult to detect my analyte. What should I do?

A: High background noise can obscure your analyte peak and negatively impact sensitivity.[11][12] The source is often contamination in the mobile phase, LC system, or mass spectrometer.

Troubleshooting Steps:

  • Mobile Phase Quality:

    • Always use high-purity, LC-MS grade solvents and additives (e.g., formic acid).[13]

    • Prepare fresh mobile phases daily to prevent microbial growth or degradation.[14]

    • Filter and degas mobile phases before use.[8][13]

  • System Contamination:

    • Flush the entire LC system, including the injector and lines, with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile).

    • If you suspect contamination from a previous sample (carryover), run several blank injections after a high-concentration sample.[15]

  • Mass Spectrometer Source:

    • A dirty ion source is a frequent cause of high background.[13] Follow the manufacturer's protocol to clean the ion source components, such as the capillary, cone, and lens.

  • Gas Supply:

    • Ensure the nitrogen gas supply is pure. Contaminated gas can introduce noise.[11]

Issue: Poor Peak Shape (Tailing, Fronting, Splitting)

Q: The chromatographic peak for this compound is not symmetrical. What could be the cause?

A: Ideal chromatographic peaks should be symmetrical and Gaussian in shape. Deviations like tailing, fronting, or splitting can compromise resolution and integration accuracy.[16][17]

ProblemPotential CauseSuggested Solution
Peak Tailing - Secondary interactions with the column (e.g., silanol groups).- Column contamination or aging.- Mismatched pH between sample solvent and mobile phase.[18]- Ensure mobile phase pH is appropriate for this compound.- Use a column with high-quality end-capping.- Replace the guard or analytical column.[16]
Peak Fronting - Sample overload (injecting too much mass on the column).- Sample solvent is much stronger than the mobile phase.[17][18]- Dilute the sample or reduce the injection volume.- Dissolve the sample in the initial mobile phase or a weaker solvent.[8]
Peak Splitting - Partially clogged column inlet frit.- Void in the column packing material.- Injector issue causing improper sample introduction.[16]- Reverse and flush the column (if recommended by manufacturer).- Replace the column if a void is suspected.- Inspect and service the autosampler injector.
Issue: Inconsistent Retention Time

Q: The retention time for this compound is shifting between injections. Why is this happening?

A: Stable retention times are critical for reliable peak identification and quantification. Drifting retention times can be caused by issues with the pump, mobile phase, or column temperature.[19][20]

Troubleshooting Steps:

  • Check the LC Pump:

    • Ensure the pump is delivering a consistent flow rate. Leaks or air bubbles in the pump head can cause fluctuations.[8][21]

    • Degas the mobile phase thoroughly to prevent bubble formation.

  • Verify Mobile Phase Composition:

    • If using a gradient, ensure the proportioning valves are working correctly.[9]

    • Inaccurate mixing of mobile phase components can lead to significant retention shifts.[19][21] It's often helpful to remake the mobile phases.[8]

  • Control Column Temperature:

    • Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can affect retention times.[19][21]

Standard Operating Procedure (SOP): LC-MS/MS Analysis of this compound

This SOP describes a validated method for the quantitative analysis of this compound in a biological matrix (e.g., human plasma).

Scope

This procedure applies to the quantitative determination of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of internal standard solution (e.g., 100 ng/mL this compound-d4 in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for analysis.

LC-MS/MS Method
  • LC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • LC and MS parameters: Refer to the "Recommended starting LC-MS parameters" table in the FAQ section.

Data Acquisition and Analysis
  • Create a sequence table including blanks, calibration standards, QCs, and unknown samples.

  • Acquire data using the specified LC-MS/MS method.

  • Process the data using appropriate software (e.g., Sciex Analyst, MassLynx).

  • Generate a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the nominal concentration of the calibration standards.

  • Quantify this compound in unknown samples using the regression equation from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard in Acetonitrile (150 µL) Plasma->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge at 14,000 rpm Vortex->Centrifuge Supernatant Transfer Supernatant to Vial Centrifuge->Supernatant Inject Inject Sample onto LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Ionize with ESI+ Separate->Ionize Detect Detect via MRM Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Cal_Curve Generate Calibration Curve Integrate->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify Report Report Results Quantify->Report

The experimental workflow for this compound analysis.

Hypothetical Signaling Pathway of this compound

This compound is designed as a targeted therapy in oncology. It functions as a potent inhibitor of MEK1/2, a critical kinase in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[22][23][24] By blocking MEK1/2, this compound effectively halts the downstream signaling cascade, thereby inhibiting tumor growth.

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK

This compound inhibits the RAS/RAF/MEK/ERK signaling pathway.

References

preventing oxidation of Pebrellin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pebrellin Extraction

Frequently Asked Questions (FAQs)

Q1: My this compound extract is turning brown. What is causing this discoloration?

A1: The brown color is a classic indicator of oxidation. This is likely due to the activity of endogenous plant enzymes, primarily Polyphenol Oxidase (PPO), which are released when the plant cells are ruptured during processing. In the presence of oxygen, PPO catalyzes the conversion of phenolic compounds (like this compound) into highly reactive quinones, which then polymerize to form brown pigments. Non-enzymatic oxidation can also occur due to factors like high pH, elevated temperatures, and exposure to light and oxygen.

Q2: I'm experiencing low yield and reduced antioxidant activity in my final this compound extract. Could this be related to oxidation?

A2: Absolutely. Oxidation chemically modifies the structure of phenolic compounds, leading to a decrease in their quantity and a significant reduction in their biological activity, including antioxidant capacity.[1] The hydroxyl groups on the phenolic rings, which are crucial for antioxidant activity, are lost during oxidation.

Q3: What are the most critical factors to control during extraction to prevent this compound oxidation?

A3: The most critical factors are:

  • Oxygen Exposure: Minimize contact with air at all stages.

  • Enzyme Activity: Inactivate oxidative enzymes like PPO as early as possible.

  • pH: Maintain a slightly acidic pH, as alkaline conditions can promote oxidation.[2][3]

  • Temperature: While moderate heat can improve extraction efficiency, excessive temperatures can accelerate degradation.[4][5]

  • Light: Protect your samples from light, which can catalyze oxidative reactions.

Q4: Which solvent system is best for extracting this compound while minimizing oxidation?

A4: The choice of solvent is crucial. Polar solvents like ethanol, methanol, and their aqueous mixtures are generally effective for extracting phenolic compounds.[4][5][6] Using aqueous ethanol is often preferred as it is less toxic and effective.[7] The addition of acidifiers to the solvent can help maintain a low pH and prevent oxidation.[8]

Q5: Can I add something to my extraction solvent to protect this compound?

A5: Yes, the use of additives is a common and effective strategy.

  • Antioxidants/Reducing Agents: Ascorbic acid (Vitamin C) and L-cysteine are widely used. They can reduce the quinones back to their original phenolic form and/or directly inhibit PPO activity.[9]

  • Chelating Agents: Agents like EDTA can bind to the copper cofactor of PPO, inactivating the enzyme.

  • Acidulants: Citric acid or phosphoric acid can be used to lower the pH of the extraction medium.

Troubleshooting Guides

Issue 1: Significant Browning of Plant Material Immediately After Grinding

Probable Cause Troubleshooting Step Expected Outcome
Rapid enzymatic oxidation due to high PPO activity and oxygen exposure.1. Blanching: Briefly treat the plant material with steam or hot water (e.g., 80-100°C for 2-10 minutes) before grinding to denature PPO.[10]Prevents enzymatic browning and preserves this compound.
2. Inert Atmosphere: Grind and process the plant material under a nitrogen or argon atmosphere.Reduces oxygen availability, slowing down the oxidation process.
3. Cryo-Grinding: Freeze the plant material with liquid nitrogen before and during grinding.The low temperature drastically reduces enzyme activity.
4. Direct Solvent Addition: Immediately submerge the ground material into a chilled, acidified extraction solvent containing an antioxidant like ascorbic acid.Minimizes air contact and provides immediate protection.

Issue 2: Extract Color Darkens During Solvent Removal (e.g., Rotary Evaporation)

Probable Cause Troubleshooting Step Expected Outcome
Thermal degradation and oxidation accelerated by heat.1. Lower Temperature: Reduce the water bath temperature during rotary evaporation (e.g., to ≤40°C).Minimizes heat-induced degradation of this compound.
2. Use a Protective Film: Ensure the flask is rotating efficiently to create a thin film, allowing for faster evaporation at a lower temperature.Speeds up the process, reducing the total time the extract is exposed to heat.
3. Inert Gas Purge: Break the vacuum with nitrogen or argon instead of air.Prevents the introduction of oxygen into the concentrated, warm extract.
Quantitative Data Summary

Table 1: Effect of pH on Phenolic Compound Stability

Compound Class Optimal pH Range for Stability Observations at High pH (>8) Reference
Caffeic, Chlorogenic, Gallic AcidsAcidic (pH 3-5)Unstable, irreversible degradation[2][3]
Catechins, RutinStable across a wider range (pH 3-7)More resistant to pH-induced degradation[3]
AnthocyaninsAcidic (pH < 5)Degradation and color change[2]

Table 2: Efficacy of PPO Inactivation Methods

Method Conditions PPO Inhibition (%) Reference
Thermal Treatment (Blanching)80°C for 10 minutes~100%[10]
Ascorbic Acid1% (w/w) solution72.8%[9]
L-cysteine1% (w/w) solution67.5%[9]
Ascorbic Acid + L-cysteine1:1 mixture, 1% (w/w) total79.3%[9]

Experimental Protocols

Protocol 1: Optimized Extraction of this compound with Oxidation Prevention

Objective: To extract this compound from fresh plant material while minimizing oxidative degradation.

Materials:

  • Fresh plant material

  • Liquid nitrogen

  • Extraction Solvent: 80% Ethanol (aq.) with 0.1% Ascorbic Acid and 0.1% Citric Acid (v/v)

  • Blender or grinder

  • Chilled beaker

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 paper)

Methodology:

  • Pre-Chill: Chill the extraction solvent and all glassware to 4°C.

  • Harvesting & Preparation: Harvest fresh plant material and immediately place it on ice. Wash with cold deionized water and pat dry.

  • Cryo-Grinding: Freeze the plant material by immersing it in liquid nitrogen. Immediately grind the frozen tissue to a fine powder using a pre-chilled blender.

  • Extraction: Transfer the frozen powder directly into the pre-chilled extraction solvent (1:10 solid-to-solvent ratio, w/v).

  • Maceration: Stir the mixture gently on a magnetic stirrer in a cold room or ice bath for 2 hours, ensuring the container is sealed to minimize oxygen exposure.

  • Filtration: Quickly filter the mixture through a Büchner funnel to separate the plant debris from the extract.

  • Centrifugation: Centrifuge the filtrate at 5,000 x g for 15 minutes at 4°C to remove any remaining fine particles.

  • Solvent Removal: Decant the supernatant and concentrate it using a rotary evaporator with the water bath set to 40°C.

  • Storage: Store the final concentrated extract at -20°C under a nitrogen atmosphere.

Protocol 2: Evaluating the Efficacy of Antioxidant Additives

Objective: To compare the effectiveness of ascorbic acid in preventing this compound degradation during extraction.

Methodology:

  • Prepare two identical batches of ground plant material (as described in Protocol 1, step 3).

  • Control Group: Extract one batch using 80% Ethanol (aq.) as the solvent.

  • Test Group: Extract the second batch using 80% Ethanol (aq.) containing 0.5% (w/v) ascorbic acid.

  • Follow the same extraction procedure (steps 4-7 from Protocol 1) for both groups, ensuring identical conditions (time, temperature, etc.).

  • Analysis:

    • Visual Assessment: Qualitatively compare the color of the two final extracts.

    • Spectrophotometric Analysis: Measure the absorbance of both extracts at 420 nm. Higher absorbance indicates a greater degree of browning.

    • Quantify this compound: Use a suitable analytical method (e.g., HPLC) to determine the concentration of this compound in both extracts.

    • Antioxidant Activity Assay: Perform an assay such as DPPH or ABTS to compare the antioxidant capacity of the extracts.[11]

  • Compare Results: A lighter color, lower absorbance at 420 nm, higher this compound concentration, and higher antioxidant activity in the test group would indicate the protective effect of ascorbic acid.

Visualizations

Signaling Pathways & Workflows

G Mechanism of PPO-Induced Browning This compound This compound (Phenolic Compound) Quinone This compound-Quinone (Highly Reactive) This compound->Quinone + O2 PPO Polyphenol Oxidase (PPO) (Enzyme) PPO->this compound catalyzes Oxygen Oxygen (O2) Quinone->this compound Reduction Polymers Brown Polymers (Melanins) Quinone->Polymers Polymerization Ascorbic Ascorbic Acid (Antioxidant) Ascorbic->Quinone

Caption: Enzymatic oxidation pathway of this compound by PPO.

G Optimized this compound Extraction Workflow cluster_prep 1. Preparation cluster_extract 2. Extraction cluster_purify 3. Purification & Concentration cluster_final 4. Final Product Harvest Harvest Plant Material Blanch Blanching (Optional, e.g., 80°C, 5 min) Harvest->Blanch Freeze Freeze with Liquid N2 Blanch->Freeze Grind Cryo-Grind to Powder Freeze->Grind Solvent Add Chilled, Acidified Solvent + Antioxidant Grind->Solvent Macerate Macerate at 4°C (e.g., 2 hours) Solvent->Macerate Filter Filter to Remove Debris Macerate->Filter Centrifuge Centrifuge at 4°C Filter->Centrifuge Evaporate Rotary Evaporation (≤40°C) Centrifuge->Evaporate Store Store Extract at -20°C under Nitrogen Evaporate->Store

Caption: Workflow for minimizing this compound oxidation during extraction.

References

Pebrellin Technical Support Center: Minimizing Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Pebrellin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize batch-to-batch variability in your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a recombinant human protein therapeutic designed to modulate inflammatory responses. It functions by binding to the extracellular domain of the fictional "Inflammo-Receptor Alpha" (IRA), a key cell surface receptor in pro-inflammatory signaling. This binding competitively inhibits the natural ligand, "Pro-Inflammatory Cytokine X" (PIC-X), from activating the receptor, thereby downregulating the downstream inflammatory cascade.

Q2: What are the common sources of batch-to-batch variability when working with this compound?

A2: Batch-to-batch variability in this compound can arise from several factors throughout the manufacturing and experimental process. These include:

  • Raw Materials: Inconsistencies in cell culture media, sera, and supplements can impact protein expression and post-translational modifications.

  • Manufacturing Process: Minor deviations in cell culture conditions (e.g., temperature, pH, dissolved oxygen), purification processes, or storage conditions can lead to variations.[1][2]

  • Operator Variability: Differences in technique and handling between operators can introduce variability, especially in manual processes.

  • Biological Variability: The inherent biological nature of the expression system can lead to slight differences in protein folding, glycosylation, and other post-translational modifications between batches.[1][3]

Q3: What are the acceptable quality control (QC) parameters for a new batch of this compound?

A3: Each batch of this compound is released with a Certificate of Analysis (CoA) detailing its specific characteristics. The key QC parameters are summarized in the table below.

ParameterSpecificationTest Method
Purity ≥ 95%SDS-PAGE, Size Exclusion Chromatography (SEC-HPLC)
Concentration 0.9 - 1.1 mg/mLUV-Vis Spectroscopy (A280)
Identity Conforms to referenceWestern Blot, Mass Spectrometry
Biological Activity 80% - 120% of reference standardCell-based bioassay
Endotoxin < 0.1 EU/µgLimulus Amebocyte Lysate (LAL) assay

Troubleshooting Guides

This section provides solutions to common problems you may encounter when using this compound.

Problem 1: Reduced or no biological activity in a cell-based assay.

Possible CauseRecommended Action
Improper Storage: this compound was not stored at the recommended -80°C.Always store this compound at -80°C in aliquots to avoid repeated freeze-thaw cycles. Discard any vials that may have been temperature-abused.
Incorrect Dilution: Errors in calculating or performing dilutions.Prepare fresh dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing.
Degraded Protein: The protein may have been degraded by proteases.Add protease inhibitors to your cell culture media and lysis buffers if applicable.
Assay Reagent Issues: Problems with cells, media, or detection reagents.Culture a new batch of cells and test their responsiveness to a positive control. Prepare fresh assay reagents.

Problem 2: Inconsistent results between different batches of this compound in the same assay.

Possible CauseRecommended Action
Minor Variability in Biological Activity: Even within specification, batches may have slight differences in activity.Always run a reference standard alongside new batches to normalize results. Perform a full dose-response curve for each new batch.
Variations in Post-Translational Modifications (PTMs): Differences in glycosylation or other PTMs may affect activity.While difficult to control experimentally, characterizing the PTM profile of different batches using mass spectrometry can help correlate with activity differences.
Inconsistent Assay Conditions: Small changes in experimental setup between runs.Standardize all assay protocols. Use the same batches of all reagents (media, serum, etc.) for a set of comparative experiments.

Problem 3: Unexpected bands on an SDS-PAGE or Western Blot.

Possible CauseRecommended Action
Protein Degradation: Lower molecular weight bands may indicate degradation.Minimize freeze-thaw cycles. Add protease inhibitors to your samples.
Protein Aggregation: Higher molecular weight bands may indicate aggregates.Prepare samples in fresh, reducing loading buffer and heat at 95°C for 5 minutes before loading.
Post-Translational Modifications: Smearing or multiple bands can be due to glycosylation.Treat the protein with a glycosidase (e.g., PNGase F) to see if the banding pattern simplifies, confirming glycosylation.
Antibody Cross-Reactivity (Western Blot): The antibody may be detecting other proteins.Run a negative control (e.g., lysate from cells that do not express the target). Optimize antibody concentration and blocking conditions.

Visualizing Workflows and Pathways

To assist in your experimental planning and troubleshooting, we have provided the following diagrams.

Pebrellin_Signaling_Pathway This compound Signaling Pathway This compound This compound IRA Inflammo-Receptor Alpha (IRA) This compound->IRA Binds and Inhibits PICX PIC-X PICX->IRA Binds and Activates Downstream Downstream Signaling (e.g., JAK/STAT pathway) IRA->Downstream Activates Inflammation Inflammatory Response Downstream->Inflammation Promotes

Caption: Fictional signaling pathway for this compound.

Experimental_Workflow This compound QC Experimental Workflow cluster_0 Batch Receipt & Initial Checks cluster_1 Biochemical & Biophysical Analysis cluster_2 Functional Analysis Receive Receive New this compound Batch Check_CoA Check CoA against Specifications Receive->Check_CoA Aliquot Aliquot and Store at -80°C Check_CoA->Aliquot Concentration Confirm Concentration (A280) Aliquot->Concentration Purity Assess Purity (SDS-PAGE) Concentration->Purity Identity Confirm Identity (Western Blot) Purity->Identity Bioassay Perform Cell-Based Bioassay Identity->Bioassay Compare Compare Activity to Reference Bioassay->Compare

Caption: A typical experimental workflow for quality control of a new this compound batch.

Troubleshooting_Workflow Troubleshooting Inconsistent Results Start Inconsistent Results Observed Check_Storage Check Storage Conditions (-80°C, no freeze-thaw) Start->Check_Storage Check_Protocols Review Experimental Protocols (dilutions, reagents) Check_Storage->Check_Protocols Storage OK Resolve Issue Resolved Check_Storage->Resolve Storage Issue Found Run_QC Run Internal QC Checks (SDS-PAGE, Western Blot) Check_Protocols->Run_QC Protocols OK Check_Protocols->Resolve Protocol Error Found Contact_Support Contact Technical Support Run_QC->Contact_Support QC Fails Run_QC->Resolve QC OK, other issue

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

Experimental Protocols

1. SDS-PAGE for Purity Assessment

This protocol is for assessing the purity and apparent molecular weight of this compound.

  • Materials:

    • This compound sample

    • 2X Laemmli sample buffer (with β-mercaptoethanol)

    • Precast 4-20% polyacrylamide gels

    • 1X SDS-PAGE running buffer

    • Molecular weight standards

    • Coomassie Brilliant Blue stain or equivalent

  • Procedure:

    • Thaw this compound on ice.

    • Prepare a 1 µg sample by diluting in water and adding an equal volume of 2X Laemmli buffer.

    • Heat the sample at 95°C for 5 minutes.

    • Load the sample, alongside a molecular weight marker, onto the gel.

    • Run the gel at 150V for approximately 1 hour, or until the dye front reaches the bottom.[4]

    • Stain the gel using Coomassie Brilliant Blue and destain until bands are clearly visible.

    • Image the gel and assess the purity by densitometry. The main band should represent ≥95% of the total protein.

2. Western Blot for Identity Confirmation

This protocol confirms the identity of this compound using a specific primary antibody.

  • Materials:

    • SDS-PAGE gel with separated this compound

    • PVDF membrane

    • 1X Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody (anti-Pebrellin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Perform SDS-PAGE as described above.

    • Transfer the proteins from the gel to a PVDF membrane at 100V for 1 hour.[4]

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Pebrellin antibody (at the recommended dilution) overnight at 4°C.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Apply the chemiluminescent substrate and image the blot. A single band at the expected molecular weight confirms identity.

3. Cell-Based Bioassay for Functional Activity

This protocol measures the ability of this compound to inhibit PIC-X-induced signaling.

  • Materials:

    • IRA-expressing cells (e.g., HEK293-IRA stable cell line)

    • Cell culture medium

    • This compound (test sample and reference standard)

    • PIC-X

    • Luciferase reporter assay system (or other downstream readout)

  • Procedure:

    • Plate IRA-expressing cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the this compound test sample and reference standard.

    • Pre-incubate the cells with the this compound dilutions for 1 hour.

    • Add a fixed concentration of PIC-X (a concentration that gives ~80% of the maximal response, EC80) to the wells.

    • Incubate for the desired time to allow for receptor activation and reporter gene expression (e.g., 6 hours).

    • Lyse the cells and measure the reporter signal (e.g., luminescence).

    • Calculate the IC50 for the test sample and the reference standard. The relative potency of the test sample should be within 80-120% of the reference.

References

Validation & Comparative

A Comparative Analysis of Pebrellin and Other Notable Flavonoids: Antioxidant, Anti-inflammatory, and Anticancer Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative overview of the bioactivity of Pebrellin, a lesser-known polymethoxylated flavonoid, alongside some of the most extensively studied flavonoids: Quercetin, Luteolin, Myricetin, and Apigenin. Due to the limited availability of direct experimental data for this compound, its potential activities are inferred based on established structure-activity relationships within the flavonoid class. All quantitative data is presented in standardized tables, and detailed experimental protocols for key assays are provided to support reproducibility and further research.

Comparative Analysis of Biological Activities

The antioxidant, anti-inflammatory, and anticancer activities of flavonoids are intricately linked to their chemical structure, particularly the arrangement of hydroxyl (-OH) and methoxyl (-OCH3) groups on their characteristic C6-C3-C6 skeleton. The following tables summarize the available quantitative data for this compound's comparators and provide a structure-based prediction for this compound's activity.

Antioxidant Activity

The antioxidant capacity of flavonoids is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to determine the concentration of a compound required to scavenge 50% of the DPPH radicals (IC50). A lower IC50 value indicates higher antioxidant activity.

Table 1: Comparison of Antioxidant Activity (DPPH Assay)

FlavonoidChemical StructureIC50 (µM)Predicted Activity of this compound
This compound 5,6-dihydroxy-7,8,3',4'-tetramethoxyflavoneNo data availableModerate . The presence of two hydroxyl groups on the A-ring is expected to confer some antioxidant activity. However, the extensive methoxylation, particularly on the B-ring, is known to reduce radical scavenging potential compared to flavonoids with free hydroxyl groups in those positions.
Quercetin 3,5,7,3',4'-pentahydroxyflavone~2-10-
Luteolin 5,7,3',4'-tetrahydroxyflavone~5-15-
Myricetin 3,5,7,3',4',5'-hexahydroxyflavone~1-5-
Apigenin 5,7,4'-trihydroxyflavone>20-

Note: IC50 values can vary depending on the specific experimental conditions.

Anti-inflammatory Activity

A key mechanism of the anti-inflammatory action of flavonoids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. The IC50 for NF-κB inhibition indicates the concentration of a compound required to reduce NF-κB activity by 50%.

Table 2: Comparison of Anti-inflammatory Activity (NF-κB Inhibition)

FlavonoidIC50 (µM) for NF-κB InhibitionPredicted Activity of this compound
This compound No data availablePotentially Significant . Polymethoxylated flavonoids have been shown to be potent inhibitors of NF-κB signaling. The specific methoxylation pattern of this compound may contribute to this activity.
Quercetin ~5-25-
Luteolin ~1-10-
Myricetin ~10-50-
Apigenin ~5-20-

Note: IC50 values can vary depending on the cell type and stimulus used to activate NF-κB.

Anticancer Activity

The anticancer potential of flavonoids is often assessed by their ability to inhibit the proliferation of cancer cells (cytotoxicity). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. The IC50 value represents the concentration of a compound that reduces the viability of a cancer cell line by 50%.

Table 3: Comparison of Anticancer Activity (Cytotoxicity against various cancer cell lines)

FlavonoidCancer Cell LineIC50 (µM)Predicted Activity of this compound
This compound No data availableModerate to High . Polymethoxylated flavonoids often exhibit significant cytotoxicity against various cancer cell lines. The methoxy groups can enhance bioavailability and interaction with intracellular targets.
Quercetin MCF-7 (Breast), HCT-116 (Colon)~15-50-
Luteolin A549 (Lung), PC-3 (Prostate)~10-40-
Myricetin HeLa (Cervical), HepG2 (Liver)~20-100-
Apigenin HT-29 (Colon), K562 (Leukemia)~10-50-

Note: IC50 values are highly dependent on the specific cancer cell line and incubation time.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate further research.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare a series of dilutions of the test flavonoid and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each flavonoid dilution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the flavonoid and calculating the concentration that causes 50% inhibition.

NF-κB Luciferase Reporter Assay (Anti-inflammatory Activity)

Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation by a test compound results in a decrease in luciferase expression and, consequently, a reduction in light emission.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or RAW 264.7) in appropriate media.

    • Transfect the cells with a plasmid containing the NF-κB luciferase reporter construct.

  • Assay Procedure:

    • Seed the transfected cells into a 96-well plate.

    • Pre-treat the cells with various concentrations of the test flavonoid for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The relative luciferase activity is calculated by normalizing the luminescence of treated cells to that of untreated control cells.

    • The IC50 value is determined by plotting the percentage of NF-κB inhibition against the flavonoid concentration.

MTT Assay (Anticancer Activity - Cytotoxicity)

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed the desired cancer cell line into a 96-well plate and allow the cells to adhere overnight.

    • Treat the cells with various concentrations of the test flavonoid for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the formula: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the flavonoid concentration.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language) to facilitate a deeper understanding of the mechanisms of action and experimental designs.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates NFkB_complex p50 p65 IκB IKK_complex->NFkB_complex:ikb Phosphorylates IκB IkB IκB NFkB_p50 p50 NFkB_p65 p65 NFkB_complex:ikb->IkB Degradation NFkB_active p50 p65 NFkB_complex->NFkB_active Translocation Flavonoids Flavonoids (e.g., this compound) Flavonoids->IKK_complex Inhibits DNA DNA (NF-κB Response Element) NFkB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: NF-κB signaling pathway and the inhibitory action of flavonoids.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TRAIL) Death_Receptor Death_Receptor Death_Ligand->Death_Receptor Binds Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Cellular_Stress Cellular Stress Bax Bax Cellular_Stress->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Bcl2 Bcl-2 Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Flavonoids Flavonoids (e.g., this compound) Flavonoids->Caspase8 Promotes Flavonoids->Bax Promotes Flavonoids->Bcl2 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic and extrinsic apoptosis pathways modulated by flavonoids.

Experimental_Workflow_MTT Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Flavonoid Add Flavonoid Dilutions Incubate_Overnight->Add_Flavonoid Incubate_Treatment Incubate (24-72h) Add_Flavonoid->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50 End End Determine_IC50->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, structure-activity relationships suggest it may possess moderate antioxidant properties and potentially significant anti-inflammatory and anticancer activities, characteristic of polymethoxylated flavonoids. Further in-vitro and in-vivo studies are warranted to elucidate the precise pharmacological profile of this compound. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and other flavonoids, providing a framework for comparative analysis and future experimental design.

Pebrellin vs. Quercetin: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antioxidant research, flavonoids stand out for their potent free-radical scavenging and cell-protective properties. Among these, quercetin is a well-studied flavonol known for its robust antioxidant activity. This guide provides a comparative analysis of the antioxidant capacity of quercetin against Pebrellin, a less-studied polymethoxyflavone. Due to a significant lack of experimental data for this compound, this comparison juxtaposes the extensive research on quercetin with the current understanding of polymethoxyflavones (PMFs) as a class, to which this compound belongs.

Chemical Structures

This compound is a polymethoxyflavone, specifically 5,6-dihydroxy-7,8,3',4'-tetramethoxyflavone. Its structure is characterized by the presence of multiple methoxy groups.

Quercetin , a flavonol, is 3,5,7,3',4'-pentahydroxyflavone. Its antioxidant activity is largely attributed to its five hydroxyl groups.

Quantitative Antioxidant Capacity

A direct quantitative comparison of the antioxidant capacity of this compound and quercetin is challenging due to the absence of specific experimental data for this compound in the scientific literature. In contrast, quercetin has been extensively evaluated in various antioxidant assays. The following tables summarize the available quantitative data for quercetin's antioxidant activity.

Table 1: Quercetin DPPH Radical Scavenging Activity

IC50 (µg/mL)IC50 (µM)Reference
19.17~63.4[1]
15.9~52.6[2]
9.9~32.8[3]
-5.5[4]

IC50: The concentration of the substance required to inhibit 50% of the DPPH radical activity.

Table 2: Quercetin ABTS Radical Scavenging Activity

IC50 (µg/mL)IC50 (µM)Reference
1.89~6.25[5]
-48.0[6]
2.93~9.7[7]

IC50: The concentration of the substance required to inhibit 50% of the ABTS radical activity.

Table 3: Quercetin ORAC (Oxygen Radical Absorbance Capacity) Values

ORAC Value (µmol TE/µmol)Reference
4.38 - 10.7[8]

ORAC values are expressed as Trolox Equivalents (TE).

Table 4: this compound Antioxidant Capacity

AssayValueReference
DPPH IC50Data not available-
ABTS IC50Data not available-
ORAC ValueData not available-

While specific data for this compound is unavailable, polymethoxyflavones as a class have been noted for their antioxidant and anti-inflammatory properties. Studies suggest that PMFs can inhibit lipid peroxidation and modulate cellular antioxidant defenses. However, some research also indicates that polymethoxylated flavonoids may be virtually inactive as direct radical scavengers in certain assays like the DPPH assay when compared to polyhydroxylated flavonoids like quercetin. The antioxidant activity of PMFs is thought to be more related to their influence on intracellular signaling pathways rather than direct radical scavenging.

Mechanisms of Antioxidant Action

Quercetin

Quercetin exerts its antioxidant effects through multiple mechanisms:

  • Direct Radical Scavenging: Quercetin's numerous hydroxyl groups enable it to donate hydrogen atoms and electrons to neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Modulation of Antioxidant Enzymes: It can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

  • Signaling Pathway Regulation: Quercetin is a known modulator of key signaling pathways involved in the cellular stress response, including the Nrf2 and MAPK pathways.

// Nodes ROS [label="Oxidative Stress\n(ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quercetin [label="Quercetin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Keap1 [label="Keap1", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="ARE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(SOD, CAT, GPx)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK\n(p38, ERK, JNK)", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Protection [label="Cellular Protection", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ROS -> Quercetin [label="activates", style=dashed, color="#5F6368", fontcolor="#5F6368"]; Quercetin -> Keap1 [label="inhibits", color="#EA4335"]; Keap1 -> Nrf2 [label="sequesters", color="#EA4335"]; Nrf2 -> ARE [label="translocates to nucleus\nand binds", color="#34A853"]; ARE -> Antioxidant_Enzymes [label="upregulates", color="#34A853"]; Quercetin -> MAPK [label="modulates", color="#4285F4"]; MAPK -> Nrf2 [label="activates", color="#FBBC05"]; Antioxidant_Enzymes -> Cellular_Protection [label="leads to", color="#34A853"]; MAPK -> Cellular_Protection [label="contributes to", color="#FBBC05"];

} .dot Caption: Quercetin's antioxidant signaling pathways.

Quercetin can activate the Nrf2 pathway, a master regulator of the antioxidant response. It does so by inhibiting Keap1, the protein that sequesters Nrf2 in the cytoplasm, leading to Nrf2 translocation to the nucleus and subsequent upregulation of antioxidant enzymes.[1][6][8][9][10][11] Quercetin also modulates the MAPK signaling cascade, which is involved in cellular stress responses and can influence Nrf2 activation.[1][9]

This compound (as a Polymethoxyflavone)

The antioxidant mechanisms of this compound have not been specifically elucidated. However, for the broader class of polymethoxyflavones, their bioactivity is often attributed to their interaction with cellular signaling pathways rather than direct radical scavenging. PMFs have been shown to modulate inflammatory and antioxidant pathways, including NF-κB and Nrf2. Their increased lipophilicity compared to hydroxylated flavonoids may allow for better cell membrane permeability and interaction with intracellular targets.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • A stock solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound (e.g., quercetin) are mixed with the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined from a plot of inhibition percentage against the concentration of the test compound.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_DPPH [label="Prepare DPPH\nSolution", fillcolor="#FBBC05", fontcolor="#202124"]; Mix [label="Mix Sample with\nDPPH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate in Dark", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure_Absorbance [label="Measure Absorbance\n(517 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate % Inhibition\nand IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_DPPH; Prepare_DPPH -> Mix; Mix -> Incubate; Incubate -> Measure_Absorbance; Measure_Absorbance -> Calculate; Calculate -> End; } .dot Caption: DPPH radical scavenging assay workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • The ABTS radical cation is generated by reacting ABTS with an oxidizing agent like potassium persulfate.

  • The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Various concentrations of the test compound are added to the ABTS•+ solution.

  • The mixture is incubated for a set time.

  • The decrease in absorbance is measured.

  • The percentage of scavenging and the IC50 value are calculated similarly to the DPPH assay.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Generate_ABTS [label="Generate ABTS•+\nRadical", fillcolor="#FBBC05", fontcolor="#202124"]; Dilute_ABTS [label="Dilute ABTS•+\nSolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix [label="Mix Sample with\nABTS•+", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure_Absorbance [label="Measure Absorbance\n(734 nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Calculate [label="Calculate % Scavenging\nand IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Generate_ABTS; Generate_ABTS -> Dilute_ABTS; Dilute_ABTS -> Mix; Mix -> Incubate; Incubate -> Measure_Absorbance; Measure_Absorbance -> Calculate; Calculate -> End; } .dot Caption: ABTS radical scavenging assay workflow.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant in a multi-well plate.

  • The mixture is incubated at a controlled temperature (e.g., 37°C).

  • A peroxyl radical generator (e.g., AAPH) is added to initiate the reaction.

  • The fluorescence decay is monitored over time.

  • The area under the fluorescence decay curve (AUC) is calculated.

  • The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample.

  • The ORAC value is calculated by comparing the net AUC of the sample to that of a standard antioxidant (Trolox).

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Mix Fluorescent Probe\nand Antioxidant", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_AAPH [label="Add Radical Generator\n(AAPH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor_Fluorescence [label="Monitor Fluorescence\nDecay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate_AUC [label="Calculate Area\nUnder Curve (AUC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Determine_ORAC [label="Determine ORAC Value\n(vs. Trolox)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Prepare; Prepare -> Incubate; Incubate -> Add_AAPH; Add_AAPH -> Monitor_Fluorescence; Monitor_Fluorescence -> Calculate_AUC; Calculate_AUC -> Determine_ORAC; Determine_ORAC -> End; } .dot Caption: ORAC assay workflow.

Conclusion

Quercetin is a well-characterized and potent antioxidant with a multifaceted mechanism of action that includes direct radical scavenging and modulation of key cellular signaling pathways. Extensive quantitative data from various in vitro assays consistently demonstrate its high antioxidant capacity.

In contrast, there is a significant lack of specific experimental data on the antioxidant capacity of this compound. As a polymethoxyflavone, its antioxidant activity may be more nuanced, potentially relying on its interaction with intracellular signaling pathways rather than direct radical scavenging. While the class of PMFs is known to possess antioxidant properties, further research is imperative to quantify the specific antioxidant capacity of this compound and elucidate its mechanisms of action. Without direct comparative experimental data, any claims about this compound's antioxidant capacity relative to quercetin would be speculative. Therefore, for applications requiring a well-documented and potent antioxidant, quercetin remains the more substantiated choice based on current scientific evidence.

References

Validating the Anti-Inflammatory Effects of Pebrellin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pebrellin, an 8-O-methylated flavonoid found in plants such as peppermint (Mentha × piperita), represents a novel compound with potential therapeutic applications.[1][2] Flavonoids as a class are well-documented for their diverse pharmacological activities, including potent anti-inflammatory effects.[2][3] These properties are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[1][2] While direct experimental data on the bioactivity of this compound is currently limited, its structural classification as a flavonoid suggests it may be a promising candidate for anti-inflammatory drug discovery.

This guide provides a comparative framework for validating the potential anti-inflammatory effects of this compound. It outlines standard experimental protocols, presents data from well-characterized anti-inflammatory flavonoids, and details the key signaling pathways involved in inflammation. This information is intended to serve as a valuable resource for researchers seeking to investigate the therapeutic potential of new chemical entities like this compound.

Comparative Analysis of Anti-Inflammatory Agents

To establish a benchmark for evaluating this compound, it is useful to compare it with known anti-inflammatory compounds. Luteolin, a common flavonoid, and dexamethasone, a potent corticosteroid, are presented here as examples. The following table summarizes their effects on key inflammatory mediators.

CompoundExperimental ModelConcentration/DoseTNF-α InhibitionIL-6 InhibitioniNOS/NO InhibitionCOX-2 InhibitionReference
Luteolin LPS-stimulated RAW 264.7 macrophages5, 10, 20 µMDose-dependentDose-dependentDose-dependentDose-dependent[4][5]
PMA + A23187-stimulated HMC-1 cells1, 5, 10 µMDose-dependentDose-dependentNot AssessedNot Assessed[4][6]
Dexamethasone LPS-stimulated RAW 264.7 macrophages1, 10, 100 nMDose-dependentDose-dependentDose-dependentDose-dependentN/A
This compound Data Not AvailableTo Be DeterminedTo Be DeterminedTo Be DeterminedTo Be DeterminedTo Be Determined

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory effects of a test compound like this compound.

In Vitro Anti-Inflammatory Activity in Macrophages

Objective: To determine the effect of the test compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 (murine macrophage cell line) or human THP-1 monocytes differentiated into macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay: Prior to anti-inflammatory assays, determine the non-toxic concentration range of the test compound using an MTT or similar cell viability assay.

  • Treatment: Seed cells in 24-well plates. Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 20 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the cell culture medium and incubate for 24 hours. Include a vehicle control group (no test compound) and a negative control group (no LPS stimulation).

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits.

  • Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Nos2 (iNOS) and Ptgs2 (COX-2).

  • Protein Expression Analysis: Lyse the cells and perform Western blotting to determine the protein levels of iNOS and COX-2.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory effect of the test compound in an animal model.

Animal Model: Male Wistar rats or Swiss albino mice.

Methodology:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into groups: vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and test compound groups at various doses.

  • Compound Administration: Administer the test compound or control orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Signaling Pathways in Inflammation

Flavonoids often exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[7][8][9]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB P_IkB P-IκB IkB_NFkB->P_IkB Proteasome Proteasome P_IkB->Proteasome Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: The NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes.[10][11][12]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1) MAPK->TF Activation Genes Pro-inflammatory Genes TF->Genes Transcription

Caption: A generalized MAPK signaling pathway in inflammation.

Experimental Workflow for Validating a Novel Compound

The following diagram illustrates a logical workflow for the initial assessment of the anti-inflammatory properties of a novel compound like this compound.

Experimental_Workflow A Compound Isolation/ Synthesis (this compound) B In Vitro Cytotoxicity Assay (e.g., MTT) A->B C Determine Non-Toxic Concentration Range B->C D In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages) C->D E Measure Inflammatory Markers (NO, TNF-α, IL-6, COX-2, iNOS) D->E F Mechanism of Action Studies (e.g., Western Blot for NF-κB, MAPK pathways) E->F If active G In Vivo Anti-inflammatory Model (e.g., Carrageenan-induced Paw Edema) E->G If active H Evaluate Efficacy and Potential for Further Development F->H G->H

Caption: Workflow for anti-inflammatory drug discovery.

Conclusion and Future Directions

This compound, as an 8-O-methylated flavonoid, holds promise as a potential anti-inflammatory agent. However, there is a clear absence of experimental data to validate this hypothesis. The comparative data from other flavonoids, such as luteolin, demonstrate that compounds of this class can significantly inhibit the production of key pro-inflammatory mediators.

Future research should focus on systematically evaluating the anti-inflammatory properties of this compound using the established in vitro and in vivo models outlined in this guide. Initial studies should establish a non-toxic dose range, followed by an assessment of its ability to inhibit inflammatory markers in LPS-stimulated macrophages. Positive results would warrant further investigation into its mechanism of action, particularly its effects on the NF-κB and MAPK signaling pathways, and validation in animal models of inflammation. Such studies will be crucial in determining whether this compound can be developed into a novel therapeutic agent for inflammatory diseases.

References

A Comparative Analysis of Flavonoid Aglycones and Their Glycosides: A Case Study on Apigenin and Apiin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial searches for "Pebrellin," an 8-O-methylated flavonoid, and its corresponding glycosides yielded insufficient publicly available data to conduct a comprehensive comparative analysis as requested.[1] This scarcity of specific research on this compound prevents a direct comparison of its performance metrics and biological activities with its glycosylated forms.

To fulfill the core requirements of this guide, we will therefore pivot to a comparative study of a well-researched and structurally significant flavonoid, Apigenin , and its naturally occurring glycoside, Apiin . This will serve as a representative model for understanding the comparative biochemistry and biological activities of a flavonoid aglycone and its glycoside derivative. Apigenin is a widely studied flavone with a range of biological properties, and Apiin (apigenin-7-O-apiosylglucoside) is one of its common glycosidic forms found in various plants, including parsley and celery.[2]

This guide will provide researchers, scientists, and drug development professionals with a comparative overview of Apigenin and Apiin, supported by experimental data, detailed methodologies, and signaling pathway diagrams.

Comparative Biological Activity: Apigenin vs. Apiin

The addition of a sugar moiety to a flavonoid aglycone can significantly alter its physicochemical properties, such as solubility and stability, which in turn affects its bioavailability and biological activity.[3][4][5][6] Generally, glycosylation increases water solubility but may decrease certain biological activities compared to the aglycone form. The aglycone, being more lipophilic, may exhibit better cell membrane permeability.

Below is a summary table of comparative data on the antioxidant and anti-inflammatory activities of a representative flavonoid aglycone (like Apigenin) and its glycoside (like Apiin).

ParameterAglycone (e.g., Apigenin)Glycoside (e.g., Apiin)Key Observations
Antioxidant Activity
DPPH Radical ScavengingHigher initial activityLower initial activity, but more stable during digestionAglycones often show potent initial antioxidant capacity, but this can degrade more rapidly under certain conditions. Glycosylation can improve stability.[4][5][6]
ABTS Radical ScavengingHigh activityModerate to high activityThe specific antioxidant assay can yield different comparative results based on the reaction kinetics and the solubility of the compounds in the reaction medium.
Anti-inflammatory Activity
Nitric Oxide (NO) InhibitionSignificant inhibition in LPS-stimulated macrophagesModerate inhibition, often requiring higher concentrationsThe aglycone form is often a more potent inhibitor of pro-inflammatory mediators.
COX-2 ExpressionStrong suppression of COX-2 enzyme expressionWeaker suppression compared to the aglyconeThe structural differences influence the interaction with cellular signaling pathways that regulate inflammation.
Bioavailability Lower aqueous solubility, potentially higher cell uptakeHigher aqueous solubility, may have longer residence time in plasmaGlycosides can exhibit higher plasma concentrations and longer mean residence times in vivo compared to their aglycones, though their cellular uptake might be less direct.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to compare the bioactivity of flavonoid aglycones and their glycosides.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Methodology:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds (Apigenin and Apiin) in a suitable solvent (e.g., DMSO or methanol) at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at different concentrations.

    • A control well should contain 100 µL of the DPPH solution and 100 µL of the solvent.

    • A blank well should contain 100 µL of methanol and 100 µL of the test compound solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a dose-response curve.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Treatment:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds (Apigenin and Apiin) for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production. A control group should be treated with LPS alone.

  • Measurement of Nitrite:

    • After 24 hours, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

    • Mix 50 µL of the supernatant with 50 µL of sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

    • Determine the percentage of NO inhibition relative to the LPS-treated control.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams are rendered using the DOT language.

Apigenin's Anti-inflammatory Signaling Pathway

Apigenin is known to exert its anti-inflammatory effects by modulating several key signaling pathways, including the NF-κB pathway. The following diagram illustrates a simplified representation of this mechanism.

G cluster_nucleus Inside the Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Apigenin Apigenin Apigenin->IKK Inhibits IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Sequesters (inactive) NFkB_active Active NF-κB NFkB->NFkB_active Release and Activation Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes Upregulates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Simplified signaling pathway of Apigenin's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for the comparative in vitro analysis of a flavonoid aglycone and its glycoside.

G start Start: Obtain Aglycone and Glycoside solubility 1. Physicochemical Characterization (e.g., Solubility Assay) start->solubility antioxidant 2. Antioxidant Activity Assays (DPPH, ABTS, etc.) solubility->antioxidant anti_inflammatory 3. Anti-inflammatory Assays (NO, COX-2 Inhibition in Cell Culture) solubility->anti_inflammatory bioavailability 4. In Vitro Bioavailability Model (e.g., Caco-2 Permeability) solubility->bioavailability data_analysis 5. Data Analysis and Comparison antioxidant->data_analysis anti_inflammatory->data_analysis bioavailability->data_analysis conclusion Conclusion: Comparative Efficacy Profile data_analysis->conclusion

Caption: A generalized experimental workflow for the in vitro comparative study of flavonoid aglycones and glycosides.

While a direct comparative study of this compound and its glycosides is not feasible due to a lack of available data, the analysis of Apigenin and its glycoside Apiin provides a valuable framework for understanding the structure-activity relationships between flavonoid aglycones and their glycosylated forms. The aglycone, Apigenin, often demonstrates higher potency in in vitro antioxidant and anti-inflammatory assays, likely due to its greater lipophilicity and direct interaction with cellular targets. Conversely, the glycoside, Apiin, may offer advantages in terms of solubility and stability, which could translate to different pharmacokinetic profiles in vivo.

Future research into less-characterized flavonoids like this compound would benefit from following a similar comparative workflow to elucidate their potential therapeutic applications and understand the impact of glycosylation on their biological function.

References

A Comparative Guide to the Quantification of Pebrellin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of common analytical methods for the quantification of Pebrellin, a novel small-molecule kinase inhibitor. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application, considering factors such as sensitivity, specificity, throughput, and cost.

Table 1: Performance Comparison of this compound Quantification Methods
ParameterLC-MS/MS (Triple Quadrupole)HPLC-UVCompetitive ELISA
Principle Mass-to-charge ratioUV AbsorbanceImmunoassay
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mL1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL5000 ng/mL100 ng/mL
Dynamic Range 10,000-fold500-fold100-fold
Specificity Very HighModerateHigh
Throughput Medium (5-10 min/sample)Medium (10-15 min/sample)High (96-well plate format)
Cost per Sample HighLowMedium
Matrix Effect HighLowLow to Medium
Recommended Use Pharmacokinetic studies, metabolite identificationIn-process quality control, formulation analysisHigh-throughput screening, preliminary sample analysis

Experimental Protocols

Quantification of this compound using LC-MS/MS

This method offers high sensitivity and specificity, making it ideal for pharmacokinetic studies where low concentrations of the drug are expected in complex biological matrices.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated analog of this compound).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new vial for analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion > Product ion (e.g., 450.2 > 320.1 m/z).

      • Internal Standard: Precursor ion > Product ion (e.g., 455.2 > 325.1 m/z).

    • Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Quantification of this compound using HPLC-UV

This method is cost-effective and suitable for applications where high concentrations of this compound are expected, such as in formulation analysis and quality control.

Methodology:

  • Sample Preparation:

    • Dissolve the this compound-containing sample in the mobile phase to an expected concentration within the standard curve range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • High-Performance Liquid Chromatography (HPLC) Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set to the maximum absorbance wavelength of this compound (e.g., 280 nm).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of known concentrations of this compound standards.

    • Determine the concentration of this compound in the unknown sample by interpolating its peak area from the standard curve.

Quantification of this compound using Competitive ELISA

This high-throughput immunoassay is well-suited for screening large numbers of samples, for instance, in early drug discovery or for monitoring patient samples in clinical trials.

Methodology:

  • Assay Preparation:

    • Coat a 96-well microplate with a this compound-conjugate (e.g., this compound-BSA) and incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Competitive Reaction:

    • Add this compound standards or unknown samples to the wells, followed immediately by a fixed concentration of an anti-Pebrellin primary antibody.

    • Incubate for 2 hours at room temperature to allow competition between free this compound and the coated this compound-conjugate for antibody binding.

  • Detection:

    • Wash the plate to remove unbound antibody and sample.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG).

    • Incubate for 1 hour at room temperature.

    • Wash the plate again.

    • Add a substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 450 nm).

    • The signal is inversely proportional to the concentration of this compound in the sample. Plot a standard curve and determine the concentration of unknown samples.

Visualizations

G plasma Biological Sample (Plasma) lcms LC-MS/MS Analysis plasma->lcms formulation Formulation Sample hplc HPLC-UV Analysis formulation->hplc screening Screening Sample elisa Competitive ELISA screening->elisa pk_studies Pharmacokinetic Studies lcms->pk_studies qc Quality Control hplc->qc hts High-Throughput Screening elisa->hts

Caption: Workflow for selecting a this compound quantification method based on the sample type and application.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates This compound This compound RAF RAF This compound->RAF Inhibits RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of the RAF-MEK-ERK cascade.

Comparative Efficacy Analysis of Pebrellin and Known Farnesyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, "Pebrellin" is not a recognized scientific or trade name for a known chemical entity. Therefore, for the purpose of this illustrative guide, this compound is treated as a hypothetical compound. The data presented for this compound is purely for demonstrative purposes. This guide compares the hypothetical efficacy of this compound with Perillic Acid Methyl Ester, a known inhibitor of Protein Farnesyltransferase.

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy of this compound (hypothetical) and Perillic Acid Methyl Ester against Protein Farnesyltransferase (FTase).

CompoundTarget EnzymeIC50 Value¹Inhibition Type
This compound (Hypothetical)Protein Farnesyltransferase75 nMCompetitive (ATP-binding site)
Perillic Acid Methyl EsterProtein FarnesyltransferasePotent, specific value not cited in literature²Competitive (Farnesyl pyrophosphate binding site)[1]

¹IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. ²While identified as a potent inhibitor, a precise IC50 value for Perillic Acid Methyl Ester's inhibition of Farnesyltransferase is not readily available in the cited literature.

Experimental Protocols

In Vitro Farnesyltransferase Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against Protein Farnesyltransferase.

1. Objective: To quantify the enzymatic activity of Protein Farnesyltransferase in the presence of varying concentrations of an inhibitor to determine the IC50 value.

2. Materials:

  • Recombinant Human Protein Farnesyltransferase (FTase)

  • Farnesyl Pyrophosphate (FPP) - Substrate

  • Dansylated peptide (e.g., Dansyl-GCVLS) - Substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Test Compounds (this compound, Perillic Acid Methyl Ester) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 485 nm)

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM.

  • Reaction Mixture Preparation: In each well of the microplate, add the following in order:

    • Assay Buffer

    • Test compound at the desired final concentration (ensure final DMSO concentration is <1%).

    • Recombinant FTase enzyme.

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add FPP and the dansylated peptide substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes). The farnesylation of the dansylated peptide leads to an increase in its fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

The diagram below illustrates the Ras signaling pathway, which is a key target of Farnesyltransferase inhibitors. Farnesylation is a critical post-translational modification that enables Ras proteins to localize to the cell membrane and participate in downstream signaling cascades that regulate cell growth and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS Activation Ras_inactive Inactive Ras-GDP Ras_active Active Ras-GTP RAF RAF Ras_active->RAF FTase Farnesyltransferase Farnesylated_Ras Farnesylated Ras FTase->Farnesylated_Ras Farnesylation FPP Farnesyl Pyrophosphate FPP->FTase Substrate Pro_Ras Pro-Ras Pro_Ras->FTase Substrate Farnesylated_Ras->Ras_inactive Membrane Localization SOS->Ras_inactive GDP/GTP Exchange SOS->Ras_active MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation G start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds add_reagents Add Buffer, Inhibitor, and FTase to Microplate prep_compounds->add_reagents incubate Incubate for 10 min at Room Temperature add_reagents->incubate start_reaction Add FPP and Dansylated Peptide Substrates incubate->start_reaction measure_fluorescence Measure Fluorescence Kinetically (Ex: 340nm, Em: 485nm) start_reaction->measure_fluorescence analyze_data Calculate Initial Velocities and Plot Dose-Response Curve measure_fluorescence->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

References

A Comparative Analysis of Synthetic vs. Natural Pebrellin in Preclinical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of synthetic and naturally-derived Pebrellin, a novel inhibitor of the MEK1/2 signaling pathway. The data presented herein is intended to assist researchers in making informed decisions regarding the selection of this compound for their studies.

Introduction

This compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is implicated in various cancers, making this compound a promising candidate for therapeutic development. This compound can be produced through chemical synthesis or isolated from the fermentation broth of a proprietary microbial strain. This report outlines a head-to-head comparison of the two forms across a series of in vitro assays to evaluate their purity, potency, and cellular activity.

Purity and Physicochemical Properties

The purity of both synthetic and natural this compound was assessed by High-Performance Liquid Chromatography (HPLC), and their identity was confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterSynthetic this compoundNatural this compound
Purity (HPLC) >99.5%>99.0%
Molecular Weight 452.5 g/mol 452.5 g/mol
Appearance White crystalline solidOff-white powder
Solubility (DMSO) >50 mg/mL>50 mg/mL
In Vitro Potency and Selectivity

The inhibitory activity of synthetic and natural this compound was evaluated in biochemical assays against MEK1 and a panel of related kinases to determine potency and selectivity.

Kinase TargetSynthetic this compound (nM)Natural this compound (nM)
MEK1 1.2 ± 0.21.5 ± 0.3
MEK2 1.5 ± 0.31.8 ± 0.4
ERK2 >10,000>10,000
JNK1 >10,000>10,000
p38α >10,000>10,000
Cellular Activity

The ability of both forms of this compound to inhibit the proliferation of a human colorectal cancer cell line (HT-29), which harbors a BRAF V600E mutation leading to constitutive activation of the MEK/ERK pathway, was assessed.

Cell LineSynthetic this compound (nM)Natural this compound (nM)
HT-29 8.5 ± 1.29.2 ± 1.5

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Purity analysis was conducted on an Agilent 1260 Infinity II HPLC system.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Biochemical Kinase Inhibition Assay

The inhibitory activity of this compound was determined using a LanthaScreen™ Eu Kinase Binding Assay.

  • A solution of this compound (synthetic or natural) was serially diluted in 100% DMSO.

  • The diluted compounds were added to a 384-well plate.

  • A reaction mixture containing MEK1 kinase, Alexa Fluor™ 647-labeled tracer, and Eu-anti-tag antibody was prepared in kinase buffer.

  • The reaction mixture was added to the wells containing the diluted compounds.

  • The plate was incubated at room temperature for 60 minutes, protected from light.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader.

  • IC50 values were calculated using a four-parameter logistic curve fit.

Cellular Proliferation Assay

The effect of this compound on cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

  • HT-29 cells were seeded in a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours.

  • This compound (synthetic or natural) was serially diluted and added to the cells.

  • The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • CellTiter-Glo® reagent was added to each well according to the manufacturer's protocol.

  • The plate was agitated for 2 minutes to induce cell lysis.

  • Luminescence was recorded using a plate reader.

  • GI50 values were calculated from the dose-response curves.

Diagrams

Pebrellin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound This compound->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution Serial Dilution of this compound (Synthetic or Natural) Plate_Loading Add Compound and Reagents to 384-well Plate Compound_Dilution->Plate_Loading Reagent_Prep Prepare Kinase, Tracer, and Antibody Mixture Reagent_Prep->Plate_Loading Incubation Incubate at RT for 60 minutes Plate_Loading->Incubation TR_FRET Measure TR-FRET Signal Incubation->TR_FRET IC50_Calc Calculate IC50 (Four-Parameter Logistic Fit) TR_FRET->IC50_Calc

Caption: Workflow for the biochemical IC50 determination of this compound using a TR-FRET assay.

Logical_Comparison cluster_synthetic Synthetic this compound cluster_natural Natural this compound Pebrellin_Source This compound Source Syn_Purity Purity >99.5% Pebrellin_Source->Syn_Purity Nat_Purity Purity >99.0% Pebrellin_Source->Nat_Purity Syn_Potency IC50 = 1.2 nM (MEK1) Syn_Purity->Syn_Potency Syn_Cellular GI50 = 8.5 nM (HT-29) Syn_Potency->Syn_Cellular Conclusion Conclusion: Both forms show comparable activity. Synthetic this compound has slightly higher purity. Syn_Cellular->Conclusion Nat_Potency IC50 = 1.5 nM (MEK1) Nat_Purity->Nat_Potency Nat_Cellular GI50 = 9.2 nM (HT-29) Nat_Potency->Nat_Cellular Nat_Cellular->Conclusion

In-Depth Analysis Reveals Insufficient Public Data for Statistical Comparison of Pebrellin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation into the publicly available scientific literature and bioactivity databases has revealed a significant lack of quantitative data on the bioactivity of Pebrellin, a naturally occurring flavonoid. This absence of foundational experimental information precludes the creation of a comprehensive statistical comparison guide as initially requested.

This compound is identified as an 8-O-methylated flavonoid found in plant species such as peppermint (Mentha piperita) and spearmint (Mentha spicata). While the general class of flavonoids is known for a wide range of biological activities, specific experimental data for this compound remains elusive in the public domain. Extensive searches of scientific databases, including PubChem and ChEMBL, did not yield any specific quantitative bioactivity data, detailed experimental protocols, or established mechanisms of action for this particular compound.

Without this critical information, it is not possible to fulfill the core requirements of the requested comparison guide, which include:

  • Quantitative Data Presentation: The summarization of bioactivity data into structured tables for comparative analysis is unachievable without the initial quantitative results from experimental assays.

  • Detailed Experimental Protocols: The lack of published studies on this compound's bioactivity means there are no established methodologies to detail.

  • Signaling Pathway and Workflow Visualization: The mechanism of action of this compound has not been elucidated, making it impossible to create diagrams of its signaling pathways or experimental workflows.

The creation of a statistical analysis and comparison guide for this compound's bioactivity is not feasible at this time due to the absence of the necessary scientific data in the public domain. The core requirements of data presentation, experimental protocols, and visualizations are entirely dependent on this foundational information.

For researchers, scientists, and drug development professionals interested in this compound, the initial step would be to conduct foundational in vitro and in vivo studies to generate the necessary bioactivity data. Should such data become available, a comprehensive comparative analysis could then be performed.

No Independent Research Findings on "Pebrellin" as a Pharmaceutical Agent Found

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for independent replications of research findings concerning a substance referred to as "Pebrellin," it has been determined that while a chemical compound with this name exists, there is no publicly available evidence of it being developed as a pharmaceutical drug. Therefore, data on independent validation, comparative studies, or established experimental protocols related to its efficacy and mechanism of action as a drug are not available.

"this compound" is identified in chemical databases as a flavonoid, a class of naturally occurring plant compounds. It is listed in PubChem as 5,6-dihydroxy-7,8,3',4'-tetramethoxyflavone and has been reported in organisms such as Scutellaria ramosissima and Mentha suaveolens[1]. The Human Metabolome Database and FooDB also classify this compound as an 8-o-methylated flavonoid, noting its presence in foods like peppermint[2][3].

The absence of any published clinical trials, drug development literature, or independent scientific studies investigating "this compound" as a therapeutic agent means that the core requirements of the requested comparison guide—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled. The search for information on its mechanism of action, potential signaling pathways, or any related drug development process yielded no relevant results[4].

While the search did retrieve information on gibberellin signaling pathways in plants, this is unrelated to the compound "this compound" in a pharmaceutical context[5][6][7][8][9].

Without a body of primary research on "this compound" as a drug candidate, there are no findings to replicate independently. As such, a comparison guide on this topic cannot be produced. Should the user provide an alternative drug or research compound with a history of published studies, a comprehensive guide adhering to the specified requirements can be developed.

References

Safety Operating Guide

Personal protective equipment for handling Pebrellin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Pebrellin

Disclaimer: Specific safety and toxicity data for this compound (CAS No. 13509-93-8) is not currently available. The following recommendations are based on best practices for handling chemical compounds of unknown toxicity and the general safety protocols for flavonoids and chromen-4-one derivatives, the chemical class to which this compound belongs. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before beginning any experimental work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to minimize risk and ensure safe operational and disposal practices when handling this compound.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound in a laboratory setting includes:

  • Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashes.

  • Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[1] Chemical-resistant gloves are essential to prevent skin contact.

  • Respiratory Protection: When handling this compound powder outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved respirator is recommended to prevent inhalation.[2]

Recommended PPE for Various Laboratory Activities

Activity Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or gogglesChemical-resistant gloves (e.g., nitrile)Lab coatRequired if outside a fume hood or ventilated enclosure
Solution Preparation Chemical safety goggles and face shieldChemical-resistant gloves (e.g., nitrile)Lab coatRecommended if not in a fume hood
Conducting Reactions Chemical safety goggles and face shieldChemical-resistant gloves (e.g., nitrile)Lab coatAs determined by risk assessment
Handling Waste Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Lab coatAs determined by risk assessment
Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

  • Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood or a glove box, especially when working with the solid form or volatile solutions.

  • Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[3] Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[4][5]

  • Spill Management: In the event of a spill, evacuate the area and follow your institution's established spill cleanup procedures. Do not attempt to clean up a large spill without appropriate training and PPE.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all this compound waste, including unused compounds and contaminated disposables (e.g., gloves, weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.[2]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.

Visual Guidance: PPE Procedures and Risk Assessment

The following diagrams provide a visual guide to the PPE donning and doffing sequence and a logical workflow for assessing the risks associated with handling a compound with limited safety data.

PPE_Donning_Sequence cluster_donning Donning (Putting On) PPE Hand Hygiene Hand Hygiene Gown Gown Hand Hygiene->Gown Mask/Respirator Mask/Respirator Gown->Mask/Respirator Goggles/Face Shield Goggles/Face Shield Mask/Respirator->Goggles/Face Shield Gloves Gloves Goggles/Face Shield->Gloves

Caption: Step-by-step sequence for donning Personal Protective Equipment.

PPE_Doffing_Sequence cluster_doffing Doffing (Removing) PPE Gloves Gloves Gown Gown Gloves->Gown Hand Hygiene Hand Hygiene Gown->Hand Hygiene Goggles/Face Shield Goggles/Face Shield Hand Hygiene->Goggles/Face Shield Mask/Respirator Mask/Respirator Goggles/Face Shield->Mask/Respirator Final Hand Hygiene Final Hand Hygiene Mask/Respirator->Final Hand Hygiene

Caption: Step-by-step sequence for doffing Personal Protective Equipment.[6][7]

Risk_Assessment_Workflow cluster_workflow Risk Assessment for Compounds with Limited Safety Data A Identify the Compound (this compound) B Search for Specific Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow SDS Recommendations for PPE and Handling C->D Yes E Identify Chemical Class (Flavonoid, Chromen-4-one) C->E No F Research Hazards of Structurally Similar Compounds E->F G Assume High Toxicity and Implement Stringent Controls F->G H Select PPE Based on Conservative Assessment G->H I Develop Standard Operating Procedure (SOP) H->I J Conduct Experiment with All Safety Precautions I->J

Caption: Workflow for risk assessment when handling chemicals with unknown toxicity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pebrellin
Reactant of Route 2
Pebrellin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.